Floctafenic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-3-5-10-14(8-9-21-15(10)12)22-13-7-2-1-4-11(13)16(23)24/h1-9H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIKQRAZCQMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190254 | |
| Record name | Floctafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36783-34-3 | |
| Record name | Floctafenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036783343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floctafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floctafenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOCTAFENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D19L5WTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Floctafenic acid chemical structure and physicochemical properties
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Floctafenic Acid
Executive Summary
This compound is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) floctafenine. As the pharmacologically active moiety, a thorough understanding of its chemical structure and physicochemical properties is paramount for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to explain the fundamental importance of each property and the authoritative, standardized methodologies required for their determination. By grounding the discussion in internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals, this document serves as a robust framework for the scientific characterization of this and similar molecules.
Introduction to this compound
Floctafenine is a prodrug that undergoes rapid hydrolysis in the liver to form its active metabolite, this compound.[1] This biotransformation is essential for its analgesic and anti-inflammatory effects, which are exerted through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[1][2] While the parent drug, floctafenine, is administered, it is the chemical and physical characteristics of this compound that govern its absorption, distribution, metabolism, excretion (ADME), and ultimately, its pharmacological activity and toxicological profile.
This guide provides a detailed examination of the molecule's structure and a methodological blueprint for characterizing its key physicochemical properties. The emphasis is placed on the causality behind experimental choices and the establishment of self-validating analytical systems, ensuring scientific integrity and reproducibility.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical and biological evaluation.
Nomenclature and Identifiers
-
IUPAC Name : 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid[3][4]
-
Canonical SMILES : C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F[3]
-
InChI Key : RGUIKQRAZCQMBM-UHFFFAOYSA-N[3]
Molecular Weight
The molecular weight of a compound is a fundamental property used in nearly all quantitative analytical procedures.
| Property | Value | Source |
| Molecular Weight | 332.28 g/mol | [3][4] |
| Exact Mass | 332.07726208 Da | [3] |
Structural Representation
This compound is an anthranilic acid derivative characterized by a quinoline ring system. The key functional groups, which dictate its chemical behavior and physical properties, are the carboxylic acid, the secondary aromatic amine, and the trifluoromethyl group on the quinoline moiety.
Physicochemical Properties: A Methodological Approach
Direct experimental data for the physicochemical properties of isolated this compound are sparse in the literature. Therefore, this section details the authoritative, standardized protocols for their determination, providing a scientifically rigorous framework for any research professional.
Acidity (pKa)
3.1.1 Theoretical Basis and Importance The dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in a solution of a given pH. For this compound, the acidic carboxylic acid group and the basic secondary amine mean the molecule's net charge will change significantly across the physiological pH range. This directly impacts its solubility, membrane permeability, and binding to its biological target, thereby influencing its ADME profile.
3.1.2 Authoritative Experimental Protocol (OECD Guideline 112) The determination of pKa is standardized by OECD Guideline 112, which describes several methods.[1][6][7][8] The potentiometric titration method is a robust and widely used approach.
Step-by-Step Protocol (Potentiometric Titration):
-
Preparation: A precise weight of pure this compound is dissolved in purified, carbon dioxide-free water. If solubility is limited, a small, known amount of a water-miscible co-solvent like methanol may be used, though results will need to be extrapolated back to a fully aqueous system.[9] The concentration should not exceed 0.01 M.[9]
-
Titration: The solution is maintained at a constant temperature (e.g., 25 °C ± 0.5 °C) and is titrated with a standardized solution of strong base (e.g., 0.1 M KOH).
-
Measurement: The pH of the solution is measured with a calibrated pH meter after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.
-
Validation: The procedure must be replicated (minimum of three determinations) to ensure the pKa value is reproducible to within ±0.1 log units.[9]
3.1.3 Expected Results and Structural Influence this compound possesses both an acidic group (carboxylic acid) and a basic group (secondary amine). The carboxylic acid moiety is expected to have a pKa in the range of 3-5, similar to other anthranilic acid derivatives. The secondary amine, being aromatic, is a very weak base, and its pKa will be low. The dominant pKa relevant to physiological pH will be that of the carboxylic acid.
Aqueous Solubility
3.2.1 Theoretical Basis and Importance Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its bioavailability. Poor aqueous solubility can be a major hurdle in drug development, leading to incomplete absorption from the gastrointestinal tract. Given its relatively large, aromatic structure, this compound is expected to have low intrinsic aqueous solubility.
3.2.2 Authoritative Experimental Protocol (OECD Guideline 105) The standard method for determining the aqueous solubility of compounds is the shake-flask method, described in OECD Guideline 105.[1][5][10][11][12] This method is suitable for substances with solubilities above 10⁻² g/L.[12]
Step-by-Step Protocol (Shake-Flask Method):
-
Preparation: An excess amount of solid, pure this compound is added to a known volume of purified water (or a buffer of a specific pH) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Preliminary studies are required to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solid settle. The saturated supernatant is then carefully separated from the solid phase, typically by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment is repeated until at least three consecutive measurements show no significant trend in concentration, confirming that equilibrium has been reached.
Lipophilicity (LogP)
3.3.1 Theoretical Basis and Importance Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME properties. It is typically expressed as the partition coefficient (P) between n-octanol and water, or its logarithmic form, LogP.
3.3.2 Reported Values and Experimental Protocol While no experimental LogP value is readily available, computational models provide a useful estimate.
| Property | Value (Computed) | Source |
| XLogP3 | 4.7 | [3] |
This computed value suggests that this compound is a highly lipophilic compound. The authoritative experimental method for its determination is the shake-flask method, described in OECD Guideline 107.[1] The protocol is analogous to the solubility determination, involving the partitioning of the compound between water and n-octanol, followed by quantification in each phase to determine the ratio.
Spectroscopic Characterization Workflow
Definitive structural confirmation and purity assessment require a combination of spectroscopic techniques. Each method provides complementary information about the molecule's structure and functional groups.
UV-Vis Spectroscopy
-
Purpose : Primarily used for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law). It also provides information about the conjugated systems within the molecule.
-
Expected Results : An HPLC method for this compound utilizes a detection wavelength of 350 nm, indicating strong absorbance in the UVA range, which is expected for a molecule with extensive conjugation like the quinoline ring system.[13] The spectrum's λmax would likely shift with pH due to the ionization of the carboxylic acid and amine groups, which alters the electronic structure of the chromophore.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose : To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Bands : Based on the structure of this compound and data from analogous compounds like diclofenac, the following peaks would be anticipated[15]:
-
~3300 cm⁻¹ : N-H stretching of the secondary amine.
-
~3000-2500 cm⁻¹ (broad) : O-H stretching of the hydrogen-bonded carboxylic acid.
-
~1700 cm⁻¹ : C=O stretching of the carboxylic acid carbonyl group.
-
~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations within the aromatic and quinoline rings.
-
~1300-1100 cm⁻¹ : C-F stretching vibrations from the trifluoromethyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose : Provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR identifies the types of carbon atoms.
-
Expected ¹H NMR Signals :
-
10-13 ppm : A singlet for the acidic proton of the carboxylic acid group.
-
~9-10 ppm : A singlet for the N-H proton of the secondary amine.
-
7-9 ppm : A complex series of multiplets corresponding to the multiple distinct protons on the benzoic acid and quinoline aromatic rings.
-
-
Expected ¹³C NMR Signals : Signals corresponding to the carbonyl carbon (~170-180 ppm), multiple aromatic carbons (~110-150 ppm), and the carbon of the CF₃ group (a quartet due to C-F coupling).
Mass Spectrometry (MS)
-
Purpose : To determine the exact molecular weight and to gain structural information from the molecule's fragmentation pattern.
-
Expected Results : High-resolution mass spectrometry would confirm the elemental composition by providing an exact mass that matches the calculated value of 332.07726208 Da.[3] The fragmentation pattern would likely show characteristic losses, such as the loss of H₂O and CO₂ from the carboxylic acid group, providing further structural confirmation.
Conclusion
This compound, as the active form of floctafenine, possesses a complex chemical structure that dictates its physicochemical properties and biological function. This guide has established its definitive chemical identity and, in the absence of extensive published experimental data, has provided a comprehensive framework for its characterization. By leveraging authoritative, internationally standardized protocols from the OECD, researchers and drug development professionals are equipped with the necessary methodologies to determine its acidity, solubility, and lipophilicity. Furthermore, a logical spectroscopic workflow has been outlined to ensure unambiguous structural confirmation and purity assessment. This methodological approach ensures that any future characterization of this compound can be conducted with the highest degree of scientific integrity, yielding data that is both reliable and reproducible.
References
-
Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma. Journal of Clinical Pharmacy and Therapeutics, 17(1), 31–35. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37541, this compound. Retrieved from [Link]
-
AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. Available at: [Link]
-
Wikipedia contributors. (n.d.). Flufenamic acid. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3033, Diclofenac. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2013). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 96(6), 1315–1324. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]
-
Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
Kelly, C. P., et al. (2002). Absolute p K a Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]
-
Lisbôa, F. M., et al. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Floresta e Ambiente. Available at: [Link]
-
ResearchGate. (n.d.). Ultraviolet absorption spectra of the two model compounds and irradiance spectra of the light sources. Retrieved from [Link]
-
MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Retrieved from [Link]
-
Analytice. (2021). OECD n°112: Dissociation constant in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental measurement and thermodynamic modeling of solubility of Flufenamic acid in different pure solvents. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
PubMed. (n.d.). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]
-
Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. Available at: [Link]
-
YouTube. (2021). How do you identify polymer using FTIR and Library search? Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of diclofenac acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Available at: [Link]
-
ResearchGate. (n.d.). N.M.R Spectra of Mefenamic acid. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 102 / 103 - Melting point / Boiling point. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Solution Thermodynamics of Flufenamic Acid Polymorphs in Two Binary Solvents. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic properties of Flufenamic and Niflumic acids. Retrieved from [Link]
-
TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Available at: [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. Available at: [Link]
-
Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]
-
OASK Publishers. (2024). Ultraviolet Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations and Environmental Wastewater Sample. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
Sources
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. This compound | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. filab.fr [filab.fr]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 8. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcrcps.com [ijcrcps.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Floctafenic Acid in Human Plasma
Abstract
This application note describes a detailed, validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the reliable quantification of floctafenic acid in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and optimized chromatographic conditions for achieving excellent sensitivity, selectivity, and accuracy. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) that is rapidly hydrolyzed in the liver to its active metabolite, this compound, which is the main circulating product in the bloodstream.[1] Therefore, the accurate measurement of this compound in plasma is crucial for assessing the pharmacokinetic profile and therapeutic efficacy of floctafenine. High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of drugs and their metabolites in biological matrices due to its robustness and reliability.[2]
This document provides a comprehensive protocol for the determination of this compound in human plasma using a reversed-phase HPLC method with UV detection. The described method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring data integrity and reliability.[3]
Scientific Principles
The method is based on the separation of this compound from endogenous plasma components using a C18 reversed-phase column. The quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective technique for sample preparation in bioanalysis, as it efficiently removes proteins from the biological matrix.[4][5] In this protocol, acetonitrile is used as the precipitating agent. The addition of a water-miscible organic solvent like acetonitrile disrupts the solvation of proteins, leading to their denaturation and precipitation.[6] This approach is favored for its simplicity, speed, and high recovery rates for a wide range of analytes.
Chromatographic Separation and Detection
The separation of this compound is performed on a C18 stationary phase, which is a non-polar material. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The retention of this compound on the column is governed by its hydrophobic interactions with the C18 stationary phase. By carefully controlling the composition of the mobile phase, optimal separation from interfering substances can be achieved. Detection is carried out using a UV detector set at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Diazepam (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (5 µm particle size, 4.6 x 150 mm)
-
Mobile Phase: 0.05 M Sodium Acetate:Acetonitrile:Methanol (200:100:100 v/v/v), adjusted to pH 5 with glacial acetic acid.[7]
-
Flow Rate: 1.5 mL/min[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 350 nm[7]
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 to 10 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of diazepam in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.
Sample Preparation Protocol
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (10 µg/mL).
-
Vortex for 30 seconds.
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject 20 µL into the HPLC system.
Caption: Workflow for Plasma Sample Preparation.
Method Validation
The developed method was validated according to the FDA guidelines for bioanalytical method validation, assessing specificity, linearity, accuracy, precision, and stability.[3][8]
Specificity
Specificity was evaluated by analyzing blank plasma samples from six different sources to assess for any interference at the retention times of this compound and the internal standard. The results should demonstrate no significant interfering peaks.[9]
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at six different concentrations. The calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.[10]
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (RSD), should be ≤ 15%.[11]
Recovery
The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The recovery should be consistent and reproducible. A study on a similar compound showed recoveries ranging from 88.13% to 101.93%.[7]
Stability
The stability of this compound in plasma was evaluated under various conditions, including short-term (bench-top) stability, long-term storage stability at -20°C, and freeze-thaw stability. The analyte is considered stable if the deviation from the nominal concentration is within ±15%. Studies have shown that many analytes in plasma are stable for up to 24 hours at 4°C and for extended periods when stored at -80°C.[12]
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention times of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ). |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Deviation within ±15% of the nominal concentration. |
Table 1: Acceptance Criteria for Method Validation.
Results and Discussion
The developed HPLC method provides a reliable and robust means for the quantification of this compound in human plasma. The protein precipitation method offers a simple and efficient sample cleanup, while the chromatographic conditions ensure good separation and resolution of the analyte from endogenous plasma components. The validation results should demonstrate that the method meets the acceptance criteria for bioanalytical assays.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of this compound in human plasma. The simplicity of the sample preparation and the robustness of the chromatographic separation make it well-suited for routine analysis in a clinical or research laboratory setting.
References
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2002). High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma. PubMed. [Link]
-
Hefnawy, M. M., Al-Majed, A. A., & Al-Suwailem, S. M. (2011). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. PubMed. [Link]
-
Niopas, I., & Georgarakis, M. (2006). Determination of Tolfenamic Acid in Human Plasma by HPLC. ResearchGate. [Link]
-
Ahangar, L. E., Ezzati, T., & Absalan, G. (2014). Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography. PubMed Central. [Link]
-
Caglar, S., & Ozturk, E. (2021). Ultrafiltration-Based extraction of Ibuprofen from human plasma samples and HPLC analysis: developing an innovative bioanalytical analysis method. ResearchGate. [Link]
-
Avgerinos, A., Karidas, T., & Malamataris, S. (1991). High-performance liquid chromatography of flufenamic acid in rat plasma. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. AA PHARMA. [Link]
-
Polson, C., Sarkar, P., & Incledon, B. (2003). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
MDPI. (2023). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI. [Link]
-
Global Substance Registration System. (n.d.). This compound. GSRS. [Link]
-
MDPI. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI. [Link]
-
ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
-
SciSpace. (2012). HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. SciSpace. [Link]
-
MDPI. (2023). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. MDPI. [Link]
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]
-
PubMed Central. (2021). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. NIH. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
ResearchGate. (2019). Thermodynamic properties of Flufenamic and Niflumic acids—Specific and non-specific interactions in solution and in crystal lattices, mechanism of solvation, partitioning and distribution. ResearchGate. [Link]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. EBF. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
-
ResearchGate. (2014). Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). ResearchGate. [Link]
-
ResearchGate. (2018). Stability of oxylipins during plasma generation and long-term storage. ResearchGate. [Link]
-
LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
National Institutes of Health. (2022). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH. [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
Sources
- 1. aapharma.ca [aapharma.ca]
- 2. mdpi.com [mdpi.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. mastelf.com [mastelf.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Efficacy of Floctafenic Acid in Preclinical Models of Acute Pain
Abstract
This comprehensive guide provides detailed protocols for assessing the analgesic properties of floctafenic acid in established experimental models of acute pain. Designed for researchers in pharmacology and drug development, this document outlines the theoretical basis and practical application of the acetic acid-induced writhing test, the hot plate test, and the formalin test. Each protocol is structured to ensure scientific rigor and reproducibility, offering insights into the peripheral and central analgesic mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound.
Introduction: this compound in Pain Research
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, primarily used for the short-term management of mild to moderate acute pain.[1][2] It functions as a prodrug, rapidly metabolized in the liver to its active form, this compound.[2][3] The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins.[4][5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[5][7] By reducing prostaglandin production, this compound exerts its analgesic and anti-inflammatory effects.[1][3][4] Some evidence suggests a preferential inhibition of COX-2, which may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] Due to its peripheral analgesic activity, this compound is an important compound for investigation in preclinical pain models.[3]
Pharmacokinetics at a Glance:
-
Absorption: Good intestinal absorption in rodents.[3]
-
Metabolism: Rapidly hydrolyzed in the liver to the active metabolite, this compound.[2][3]
-
Distribution: Negligible quantities cross the blood-brain barrier, indicating predominantly peripheral action.[3]
-
Excretion: Elimination is nearly complete within 24 hours.[3]
Core Principles of Preclinical Pain Assessment
The evaluation of analgesic agents necessitates the use of validated and reproducible experimental models that mimic clinical pain states. The selection of a particular model depends on the type of pain being investigated (e.g., visceral, thermal, inflammatory) and the suspected mechanism of action of the test compound. This guide focuses on three widely used models for acute pain.
Signaling Pathway: The Role of COX Inhibition in Analgesia
The analgesic effect of this compound is primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. Tissue injury or inflammation triggers the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which sensitize peripheral nociceptors, lowering the pain threshold.
Caption: Mechanism of action of this compound via COX inhibition.
Experimental Workflow for Analgesic Screening
A systematic approach is crucial for obtaining reliable data in preclinical analgesic studies. The following workflow provides a general framework for evaluating this compound in the described pain models.
Caption: General experimental workflow for preclinical analgesic testing.
Acetic Acid-Induced Writhing Test
Scientific Rationale: This model assesses peripheral analgesic activity by inducing visceral pain. Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-mediating substances like prostaglandins and bradykinin.[8] This stimulates nociceptors, resulting in a characteristic "writhing" response (abdominal constriction and stretching of the hind limbs).[8][9] The reduction in the number of writhes is a direct measure of the efficacy of a peripherally acting analgesic.[10]
Protocol
-
Animal Model: Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Aspirin 100 mg/kg)
-
This compound (at least three graded doses, e.g., 25, 50, 100 mg/kg, administered orally)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.).
-
Pre-treatment Period: Allow for a 60-minute pre-treatment period for drug absorption.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[8]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.[11]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Expected Data
| Treatment Group | Dose (mg/kg, p.o.) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound | 25 | 30.5 ± 2.5 | 32.5% |
| This compound | 50 | 21.8 ± 2.1** | 51.8% |
| This compound | 100 | 12.4 ± 1.8 | 72.6% |
| Aspirin | 100 | 15.1 ± 1.9 | 66.6% |
| p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control (Data are representative). |
Hot Plate Test
Scientific Rationale: The hot plate test is used to evaluate centrally mediated analgesia.[12] This method measures the reaction time of an animal to a thermal stimulus.[12][13] An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[12][14] While NSAIDs like this compound primarily act peripherally, some may exhibit a mild central effect, or this test can be modified to assess thermal hyperalgesia in inflammatory models.[15]
Protocol
-
Animal Model: Mice or rats can be used.
-
Apparatus: A commercially available hot plate apparatus with temperature control.
-
Grouping: As described for the writhing test.
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[14]
-
Drug Administration: Administer the test compounds as previously described.
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.
-
Data Analysis: The increase in latency is calculated. The results can also be expressed as the Maximum Possible Effect (% MPE) using the formula:
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Expected Data
| Treatment Group | Dose (mg/kg, p.o.) | Mean Reaction Latency (sec ± SEM) at 60 min |
| Baseline | 4.8 ± 0.5 | |
| Vehicle Control | - | 5.1 ± 0.6 |
| This compound | 50 | 6.5 ± 0.7 |
| This compound | 100 | 7.9 ± 0.8 |
| Morphine (Positive Control) | 10 | 18.5 ± 1.5*** |
| p<0.05, **p<0.001 compared to Vehicle Control (Data are representative). |
Formalin Test
Scientific Rationale: The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.[16][17] A subcutaneous injection of dilute formalin into the paw elicits:
-
Phase I (Early Phase): An initial period of intense pain (0-5 minutes) due to direct chemical stimulation of nociceptors.[16][17][18]
-
Phase II (Late Phase): A later period of sustained pain (15-30 minutes) resulting from inflammatory processes and central sensitization.[16][17][18]
NSAIDs like this compound are expected to be more effective in the second, inflammatory phase.[16]
Protocol
-
Animal Model: Mice or rats are suitable.
-
Grouping: As previously described.
-
Drug Administration: Administer the test compounds 60 minutes prior to the formalin injection.
-
Observation Chamber: Place the animal in a transparent observation chamber for at least 30 minutes to allow for acclimatization.
-
Formalin Injection: Inject 20 µL of 1-2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[16][18]
-
Observation and Scoring: Immediately after the injection, record the total time the animal spends licking or biting the injected paw. The observation is divided into two phases:
-
Data Analysis: The total licking/biting time in each phase is calculated for each group and compared to the vehicle control.
Expected Data
| Treatment Group | Dose (mg/kg, p.o.) | Mean Licking Time (sec ± SEM) - Phase I | Mean Licking Time (sec ± SEM) - Phase II |
| Vehicle Control | - | 65.4 ± 5.2 | 88.1 ± 7.5 |
| This compound | 50 | 58.9 ± 4.8 | 52.3 ± 6.1 |
| This compound | 100 | 55.2 ± 4.5 | 35.7 ± 4.9 |
| Morphine (Positive Control) | 10 | 15.3 ± 2.1 | 18.9 ± 2.5*** |
| p<0.01, **p<0.001 compared to Vehicle Control (Data are representative). |
Conclusion and Future Directions
The experimental models detailed in this guide provide a robust framework for characterizing the analgesic profile of this compound. The writhing test is particularly well-suited for demonstrating its peripheral analgesic efficacy, while the formalin test can further elucidate its anti-inflammatory mechanism of action. By following these standardized protocols, researchers can generate reliable and reproducible data to support the continued investigation of this compound and other novel analgesic compounds. Further studies could explore the efficacy of this compound in models of neuropathic or chronic inflammatory pain to broaden its therapeutic potential.
References
-
Patsnap Synapse. (2024). What is Floctafenine used for? Retrieved from [Link]
-
AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Floctafenine? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Floctafenine. PubChem. Retrieved from [Link]
-
Rexall. (n.d.). Floctafenine Factsheet, Uses & Common Side Effects. Retrieved from [Link]
-
Grokipedia. (n.d.). Floctafenine. Retrieved from [Link]
-
ResearchGate. (n.d.). Floctafenine (IDARAC)—A New Analgesic: A Comparison with Placebo in Chronic Pain. Retrieved from [Link]
-
AA Pharma. (2024). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrFLOCTAFENINE. Retrieved from [Link]
-
AA Pharma. (n.d.). PRODUCT MONOGRAPH FLOCTAFENINE. Retrieved from [Link]
-
British Journal of Anaesthesia. (n.d.). An analgesic comparison of floctafenine (Idarac) and dihydrocodeine in post-operative pain. Retrieved from [Link]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of acetic acid-induced writhing behavior by NRG SD. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 2(3), 205. Retrieved from [Link]
-
SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]
-
ResearchGate. (2016). Formalin Test. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. Retrieved from [Link]
-
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of i.p. injection of diclofenac on formalin-induced nociception in mice. Retrieved from [Link]
-
YouTube. (2020). STUDY OF ANALGESIC ACTIVITY BY WRITHING TEST (Part 3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formalin Murine Model of Pain. Retrieved from [Link]
-
Academic Journals. (n.d.). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Journal of Pain Research, 14, 3537–3550. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]
-
PubMed. (n.d.). A double-blind comparative clinical trial of floctafenine and four other analgesics conducted in general practice. Retrieved from [Link]
-
Brazilian Journal of Medical and Biological Research. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]
Sources
- 1. Floctafenine Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. aapharma.ca [aapharma.ca]
- 4. What is Floctafenine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Floctafenine? [synapse.patsnap.com]
- 6. Floctafenine | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Floctafenic Acid as a Reference Standard in Analytical Chemistry
Prepared by: Senior Application Scientist
Introduction
Floctafenic acid, the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) floctafenine, serves as a critical reference standard in the analytical testing of pharmaceutical formulations and in pharmacokinetic studies.[1][2] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of floctafenine-containing products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment, characterization, and application of this compound as an analytical reference standard.
The principles outlined herein are grounded in established regulatory guidelines from the International Council for Harmonisation (ICH) and pharmacopoeial standards, ensuring a scientifically sound and defensible approach to its use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its use as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | PubChem CID: 37541 |
| Synonyms | N-(8-trifluoromethyl-4-quinolyl)-anthranilic acid | PubChem CID: 37541 |
| CAS Number | 36783-34-3 | PubChem CID: 37541 |
| Molecular Formula | C₁₇H₁₁F₃N₂O₂ | PubChem CID: 37541 |
| Molecular Weight | 332.28 g/mol | PubChem CID: 37541 |
| Appearance | Off-white to pale yellow crystalline powder (Expected) | General knowledge |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | General knowledge |
Establishment of a this compound Reference Standard
The establishment of a high-purity this compound reference standard is a prerequisite for its use in quantitative analysis. This involves synthesis, purification, and comprehensive characterization.
Synthesis and Purification
While a specific, validated protocol for the synthesis of a primary this compound reference standard is not widely published, a potential synthetic route can be adapted from methods used for similar N-aryl-anthranilic acid derivatives. A plausible approach involves the Ullmann condensation of 2-chlorobenzoic acid with 4-amino-8-(trifluoromethyl)quinoline.
Disclaimer: The following is a generalized synthetic and purification scheme. It must be thoroughly optimized and validated to produce a primary reference standard.
Diagram 1: Proposed Synthesis and Purification Workflow for this compound
Caption: Workflow for Synthesis and Certification.
Purification Protocol (General Guidance):
Recrystallization is a critical step to enhance the purity of the synthesized this compound.[3]
-
Solvent Selection: Identify a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures (e.g., ethanol/water or acetone/water).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.
Characterization and Certification
A certified reference standard must be thoroughly characterized to confirm its identity, purity, and potency.
Table 2: Analytical Techniques for Characterization of this compound Reference Standard
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of identity. | Peaks corresponding to the protons of the quinoline and benzoic acid moieties with appropriate chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound (m/z 332.0773 for [M+H]⁺).[4] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (carboxylic acid), C-F, and aromatic C-H and C=C bonds. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of polymorphic purity. | A sharp endothermic peak at the melting point. The absence of extraneous peaks suggests high purity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak for this compound with a purity of ≥99.5%. |
| Acid-Base Titration | Assay of potency (as a carboxylic acid). | Determination of the percentage purity based on the acid content. |
| Loss on Drying | Determination of volatile content (e.g., residual solvent, water). | A low percentage of weight loss, typically <0.5%. |
| Residue on Ignition | Determination of inorganic impurities. | A low percentage of residue, typically <0.1%. |
Diagram 2: Logical Flow for Reference Standard Certification
Caption: Certification process for the reference standard.
Analytical Application Protocols
Once certified, the this compound reference standard can be used for the routine analysis of test samples.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in pharmaceutical dosage forms and biological matrices. The following protocol is adapted from a published method for the determination of floctafenine and this compound in plasma.[1]
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | 0.05 M Sodium Acetate : Acetonitrile : Methanol (200:100:100, v/v/v), adjusted to pH 5.0 |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 350 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Diazepam (optional, but recommended for biological samples) |
Protocol:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of floctafenine and transfer to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.
-
-
Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.
UV-Visible Spectrophotometry Method
This method provides a simpler and more rapid approach for the quantification of this compound in bulk drug and simple formulations, where interference from excipients is minimal.
Protocol:
-
Solvent Selection: Methanol or 0.1 M sodium hydroxide solution are suitable solvents.
-
Determination of λmax: Prepare a dilute solution of the this compound reference standard in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the selected solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solutions to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
Acid-Base Titrimetry Method
This classical method can be employed for the assay of bulk this compound, taking advantage of its acidic carboxylic group. A non-aqueous titration is recommended due to the poor aqueous solubility of this compound.[5][6]
Protocol:
-
Solvent: A suitable non-aqueous solvent such as a mixture of methanol and toluene.
-
Titrant: A standardized solution of a strong base in a non-aqueous solvent, such as 0.1 M sodium methoxide in methanol.
-
Indicator: A visual indicator suitable for non-aqueous titrations (e.g., thymol blue) or a potentiometric endpoint detection system.
-
Procedure:
-
Accurately weigh a quantity of the this compound reference standard and dissolve it in the chosen solvent.
-
Add a few drops of the indicator or immerse the pH electrode.
-
Titrate with the standardized sodium methoxide solution until the endpoint is reached (color change or inflection point in the titration curve).
-
-
Calculation: Calculate the purity of the this compound based on the volume of titrant consumed, its molarity, and the weight of the sample taken.
Stability and Storage of the Reference Standard
To ensure the integrity of the this compound reference standard, proper storage and periodic re-evaluation are essential.
Diagram 3: Stability Program for this compound Reference Standard
Caption: Key aspects of a reference standard stability program.
Stability Studies:
-
Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, and light) is crucial to identify potential degradation products and to develop stability-indicating analytical methods.[2]
-
Accelerated Stability Studies: These studies, typically conducted at elevated temperature and humidity (e.g., 40°C / 75% RH), are used to predict the long-term stability of the reference standard.
-
Long-Term Stability Studies: The reference standard should be stored under the recommended conditions and tested at regular intervals to establish its re-test date or shelf life.
Recommended Storage Conditions:
The this compound reference standard should be stored in well-closed, airtight containers, protected from light, and at a controlled low temperature (e.g., 2-8 °C).
Conclusion
The use of a well-characterized and properly maintained this compound reference standard is indispensable for the accurate and reliable analysis of floctafenine and its related substances. The protocols and guidelines presented in this document provide a robust framework for the establishment and application of this compound as a reference standard in a regulated analytical laboratory. Adherence to these principles will ensure the generation of high-quality, scientifically sound data that meets regulatory expectations.
References
-
Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma. Journal of Clinical Pharmacy and Therapeutics, 17(1), 31-35. [Link]
-
El-Kimary, E. R., Khamis, E. F., & Belal, F. (2014). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of Liquid Chromatography & Related Technologies, 37(13), 1881-1896. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37541, this compound. Retrieved January 27, 2026, from [Link].
-
European Directorate for the Quality of Medicines & HealthCare. (2024). Ph. Eur. reference standards. [Link]
-
British Pharmacopoeia. (n.d.). Reference Standards catalogue search. Retrieved January 27, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Scribd. (n.d.). Non Aqueous Acid Base Titration. Retrieved January 27, 2026, from [Link]
-
BYJU'S. (n.d.). Non Aqueous Titration Theory. Retrieved January 27, 2026, from [Link]
-
H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Retrieved January 27, 2026, from [Link]
-
YouTube. (2018, January 20). Part 1: Non Aqueous Titrations - Basic Concepts [Video]. Dr. Puspendra Classes. [Link]
-
Abdel-Gawad, S. A., & El-Guindi, N. M. (2007). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 12(11), 2483-2494. [Link]
-
Tiwari, D., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 4(2), 263-270. [Link]
-
Khan, I., et al. (2017). A Bio-Oriented Anthranilic Acid Catalyzed Synthesis of Quinazolin–8 (4 H )-One Derivatives: Evaluation by Green Chemistry Metrics. Journal of Heterocyclic Chemistry, 54(6), 3466-3472. [Link]
-
MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]
-
Agilent. (n.d.). Analytical Standards and Certified Reference Materials. Retrieved January 27, 2026, from [Link]
-
cromlab-instruments.es. (2022, July 9). reference materials for food and environmental analysis. [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Naveed, S., & Qamar, F. (2014). Simple UV spectrophotometric assay of Mefenamic acid. International Journal of Pharma Sciences and Research, 5(7), 329-331. [Link]
-
Dhumal, B. R., et al. (2015). UV SPECTROPHOTOMETRIC ANALYSIS FOR THE DETERMINATION OF MEFENAMIC ACID IN PHARMACEUTICAL FORMULATION. Indo American Journal of Pharmaceutical Research, 5(11), 3586-3591. [Link]
-
Patel, M. J., et al. (2012). Development of UV spectrophotometric method for estimation of Mefenamic acid in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 3(9), 3464-3467. [Link]
-
Al-Tamrah, S. A. (2024). Ultraviolet Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations and Environmental Wastewater Sample: Application to. OASK Publishers. [Link]
-
Singh, S., et al. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 39(9), 1307-1322. [Link]
-
Alsante, K. M., et al. (2007). Accelerated stability studies of flurbiprofen film coated tablets of five different national brands in. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 624-630. [Link]
-
Shah, R., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics, 14(11), 2336. [Link]
-
Hu, Y., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2327. [Link]
Sources
- 1. High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. This compound | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 6. scribd.com [scribd.com]
Forced Degradation Studies of Floctafenic Acid Under ICH Conditions: A Protocol for Establishing Intrinsic Stability
Application Note: A-2026-01
Abstract
This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on floctafenic acid, an anthranilic acid derivative used as a non-steroidal anti-inflammatory drug (NSAID). The objective is to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the drug substance. Adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, is emphasized to ensure regulatory compliance and the development of a robust, stability-indicating analytical method.[1][2] Protocols for acidic, basic, oxidative, thermal, and photolytic stress testing are detailed, providing researchers with a practical framework for assessing the stability of this compound.
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[1][3] The ICH guideline Q1A states that stress testing helps to identify likely degradation products, which in turn establishes degradation pathways and the intrinsic stability of the molecule.[1] This information is paramount for developing and validating stability-indicating analytical methods, which must be able to separate and quantify the active pharmaceutical ingredient (API) from any significant degradants, ensuring the safety and efficacy of the final drug product.[1][4]
This compound (Figure 1), with the chemical name 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid, is the active metabolite of floctafenine.[5][6] Its structure, containing secondary amine and carboxylic acid functional groups, suggests potential susceptibility to specific degradation pathways such as oxidation and pH-dependent reactions. This application note outlines a systematic approach to stress testing this compound under various conditions as stipulated by ICH guidelines.
Figure 1: Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here.
Molecular Formula: C₁₇H₁₁F₃N₂O₂[7] Molecular Weight: 332.28 g/mol [7]Scientific Rationale & Pre-analytical Considerations
The selection of stress conditions is not arbitrary; it is guided by the chemical nature of the drug substance and the principles outlined in ICH guidelines.[8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[9]
-
Hydrolysis: The secondary amine linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, although it is generally more stable than an ester or amide. The study will explore a range of pH values to determine the rate and extent of degradation.
-
Oxidation: The quinoline and phenyl rings, along with the secondary amine, are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent that mimics potential oxidative stress during manufacturing and storage.
-
Thermal Stress: Elevated temperatures are used to assess the solid-state stability of the drug substance. This helps in determining appropriate manufacturing and storage temperatures.
-
Photostability: As mandated by ICH Q1B, photostability testing is essential to evaluate whether light exposure results in unacceptable changes.[10][11][12] Many aromatic compounds, like this compound, absorb UV radiation and can undergo photodegradation.[13][14]
A validated, stability-indicating analytical method is a prerequisite for analyzing the outcomes of forced degradation studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice. A previously published micellar liquid chromatography method has shown success in separating floctafenine from this compound, indicating that a robust HPLC method can be developed for this purpose.[15]
Experimental Workflow
The overall workflow for the forced degradation study is depicted below. It begins with sample preparation under various stress conditions, followed by sample processing (neutralization, dilution), and finally, analysis by a stability-indicating HPLC method to quantify the parent drug and detect degradation products.
Diagram 2: Hypothesized Degradation Pathways for this compound.
Conclusion
This application note provides a scientifically grounded and ICH-compliant framework for conducting forced degradation studies on this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively determine the intrinsic stability of the molecule, identify potential degradants, and ensure the development of a robust stability-indicating method. This foundational work is essential for successful drug formulation, manufacturing, and regulatory submission.
References
-
SGS Hong Kong, China. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
Pharma Growth Hub. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
BioPharma Reporter. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Atlas-MTS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
-
El-Sherif, Z. A., et al. (2012). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 95(4), 1056-63. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
AA PHARMA INC. (2010, June 16). FLOCTAFENINE PRODUCT MONOGRAPH. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma. Journal of Clinical Pharmacy and Therapeutics, 17(1), 31-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Packer, J. L., et al. (2003). Environmental photodegradation of mefenamic acid. Chemosphere, 53(8), 957-64. Retrieved from [Link]
-
CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (n.d.). Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Some Floctafenine Derivatives of Expected Anti-inflammatory/Analgesic Activity. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Stability-Indicating Greener HPTLC Method for the Estimation of Flufenamic Acid. Retrieved from [Link]
-
Lin, T. C., et al. (2016). Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. Environmental Science and Pollution Research International, 23(1), 123-31. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flufenamic Acid. PubChem Compound Database. Retrieved from [Link]
-
Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]
-
PubMed. (n.d.). Phototransformation of mefenamic acid induced by nitrite ions in water: mechanism, toxicity, and degradation pathways. Retrieved from [Link]
-
Recent Patents on Biotechnology. (2024). Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. Retrieved from [Link]
-
Molecules. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
Sources
- 1. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ijcrt.org [ijcrt.org]
- 4. onyxipca.com [onyxipca.com]
- 5. aapharma.ca [aapharma.ca]
- 6. This compound | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ikev.org [ikev.org]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. Environmental photodegradation of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Anti-inflammatory Effects of Floctafenic Acid in Rodent Models
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale and Scientific Context
Floctafenic acid, the active metabolite of floctafenine, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class.[1] Its therapeutic effects, like those of other NSAIDs, are primarily derived from the inhibition of prostaglandin synthesis.[2][3] Prostaglandins are key lipid mediators in the inflammatory cascade, responsible for inducing vasodilation, increasing vascular permeability, and sensitizing nociceptors, which manifest as edema, erythema, and pain.[4] Understanding the precise in vivo efficacy of this compound is critical for its preclinical validation and potential therapeutic applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of established in vivo rodent models to rigorously assess the anti-inflammatory properties of this compound. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, incorporating the necessary controls to ensure data integrity and reproducibility.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
This compound exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, which is inducible at sites of inflammation and is a primary driver of the inflammatory response.[2] this compound and its parent compound, floctafenine, are potent inhibitors of both COX-1 and COX-2, with studies indicating a slight preference for COX-1.[5][6] This dual inhibition effectively reduces the production of pro-inflammatory prostaglandins from arachidonic acid.[4]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is the mechanism of Floctafenine? [synapse.patsnap.com]
- 3. What is Floctafenine used for? [synapse.patsnap.com]
- 4. Floctafenine | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to minimize floctafenic acid degradation during sample processing and storage
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering challenges with floctafenic acid stability during sample processing and storage. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity of your analytical results.
Introduction to this compound Stability
This compound is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) floctafenine. It is also the primary product of floctafenine's hydrolytic degradation.[1] Therefore, understanding the factors that influence the stability of both the parent drug and its active metabolite is crucial for accurate quantification in biological matrices and pharmaceutical formulations. The degradation of floctafenine to this compound is a key consideration, and the subsequent stability of this compound itself is paramount for reliable analysis.
The primary degradation pathway for floctafenine is hydrolysis, which is significantly influenced by pH.[1][2] This process leads to the formation of this compound. Once formed, this compound, like other acidic NSAIDs, can be susceptible to further degradation under various environmental conditions, including exposure to light, elevated temperatures, and oxidative stress.
Troubleshooting Guide: Sample Processing
Degradation during sample processing is a common source of analytical variability. The following Q&A section addresses specific issues you may encounter.
Q1: I'm seeing higher than expected levels of this compound in my freshly prepared floctafenine samples. What could be the cause?
A1: This is a strong indication that the parent drug, floctafenine, is degrading to this compound during your sample preparation. The most likely culprit is the pH of your solutions.
-
Causality: Floctafenine undergoes hydrolysis, particularly under alkaline conditions, to form this compound.[2] If your sample processing involves basic solutions, even for a short period, you can expect to see an increase in this compound concentration.
-
Troubleshooting Steps:
-
pH Audit: Carefully review the pH of all reagents and solutions used in your sample preparation workflow. This includes extraction solvents, reconstitution solutions, and mobile phases.
-
Acidification: For biological samples like plasma, prompt acidification can help to stabilize floctafenine and minimize its conversion to this compound. A common approach is protein precipitation with an acidic solution like perchloric acid.[2]
-
Temperature Control: While pH is the primary driver, elevated temperatures can accelerate the rate of hydrolysis.[3] Keep your samples cool (e.g., on ice) throughout the processing steps.
-
Q2: My this compound recovery is inconsistent between samples. How can I improve this?
A2: Inconsistent recovery often points to issues with the extraction process or degradation of the analyte during extraction.
-
Causality: this compound, being an acidic compound, will have varying solubility depending on the pH of the extraction solvent. Inefficient extraction or degradation during the extraction process can lead to variable recovery. Common extraction techniques for NSAIDs from biological fluids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4]
-
Troubleshooting Steps:
-
Optimize Extraction pH: For LLE, ensure the pH of the aqueous phase is adjusted to be at least 2 units below the pKa of this compound to ensure it is in its neutral, more organic-soluble form.
-
Solvent Selection: Use high-purity solvents and freshly prepared extraction solutions to avoid contaminants that could promote degradation.
-
Minimize Evaporation Time: If your protocol involves an evaporation step, perform it at the lowest possible temperature and under a gentle stream of nitrogen to minimize thermal degradation.
-
Consider SPE: SPE can offer more consistent recoveries and cleaner extracts compared to LLE. Method development will be necessary to select the appropriate sorbent and elution conditions.
-
Troubleshooting Guide: Sample Storage
Proper storage is critical for maintaining the integrity of your samples over time. This section addresses common storage-related issues.
Q3: I'm analyzing a batch of stored plasma samples and the this compound concentrations seem to have decreased over time. What is the likely cause?
A3: A decrease in this compound concentration upon storage suggests degradation of the analyte itself. The main factors to consider are storage temperature, exposure to light, and pH of the sample matrix.
-
Causality: Like other NSAIDs with a diarylamine structure, this compound can be susceptible to photodegradation and oxidation.[5][6] Additionally, enzymatic degradation can occur in biological matrices if not properly handled. Temperature is a critical factor, as it accelerates most degradation reactions.[3]
-
Troubleshooting Steps:
-
Temperature: For long-term storage of biological samples, freezing at -80°C is recommended to minimize chemical and enzymatic degradation.[7] For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[7]
-
Light Protection: Always store samples in amber vials or wrap them in aluminum foil to protect them from light.[8] Photodegradation can be a significant issue for compounds with chromophores, like this compound.
-
pH Stability: The pH of the sample should be maintained in a range where this compound is most stable. While specific data for this compound is limited, for many acidic drugs, a slightly acidic to neutral pH is often optimal.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of some analytes. Aliquot samples into smaller volumes before freezing if you anticipate needing to analyze them at multiple time points.
-
Q4: I've noticed the appearance of unknown peaks in the chromatograms of my stored this compound standards. What could these be?
A4: The appearance of new peaks is a clear sign of degradation. Identifying these degradants can provide clues about the degradation pathway and how to prevent it.
-
Causality: Under stress conditions such as high heat, extreme pH, or exposure to light and oxidizing agents, this compound can degrade into various products. While the specific degradation products of this compound are not extensively documented in the available literature, we can infer potential pathways from similar molecules. For instance, photodegradation of the structurally related flufenamic acid involves photohydrolysis of the trifluoromethyl group.[5]
-
Troubleshooting Steps:
-
Review Storage Conditions: As with Q3, critically evaluate the storage temperature, light protection, and the solvent used for your standards.
-
Use High-Purity Solvents: Impurities in solvents can initiate or catalyze degradation reactions. Use HPLC-grade or higher purity solvents for preparing standard solutions.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Forced Degradation Studies: To proactively understand potential degradation products, you can perform forced degradation studies on this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), as recommended by ICH guidelines.[9] This will help in identifying potential degradant peaks in your routine analysis.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis by HPLC
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Protein Precipitation:
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for HPLC analysis.
-
Storage (if necessary): If not analyzing immediately, store the processed samples at -80°C.[7]
Protocol 2: Long-Term Storage of this compound in Biological Samples
-
Sample Aliquoting: After collection and initial processing (e.g., plasma separation), divide the samples into smaller, single-use aliquots. This minimizes the need for repeated freeze-thaw cycles.
-
Container Selection: Use amber-colored, tightly sealed cryovials to protect from light and prevent solvent evaporation.
-
Inert Gas Purging (Optional but Recommended): Before sealing, briefly purge the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and reduce the risk of oxidative degradation.
-
Freezing: Rapidly freeze the samples and store them at -80°C.
-
Sample Thawing: When ready for analysis, thaw the samples at room temperature or in a cool water bath. Avoid prolonged exposure to elevated temperatures. Once thawed, keep the samples on ice until analysis.
Data Presentation
Table 1: General Recommendations for Minimizing this compound Degradation
| Parameter | Recommendation | Rationale |
| pH | Maintain slightly acidic to neutral conditions (pH 4-7) during processing and in analytical solutions. | Minimizes hydrolysis of the parent drug floctafenine and can enhance the stability of this compound.[1][8] |
| Temperature | Process samples on ice or at refrigerated temperatures (2-8°C). For long-term storage, use -80°C. | Reduces the rate of all chemical and enzymatic degradation reactions.[7] |
| Light | Use amber vials or protect samples from light with aluminum foil. | Prevents photodegradation.[8] |
| Oxygen | For long-term storage of solutions, consider purging with an inert gas. Use freshly prepared solutions. | Minimizes oxidative degradation. |
| Sample Matrix | Promptly process biological samples to separate plasma/serum and consider protein precipitation to remove enzymes. | Reduces the potential for enzymatic degradation. |
Visualization
Degradation Pathway and Influencing Factors
Caption: Floctafenine degrades to this compound, which can further degrade.
Troubleshooting Logic for Sample Integrity
Caption: A logical workflow for troubleshooting this compound stability issues.
References
-
El-Gizawy, S. M., El-Shabrawy, Y., El-Gindy, A., & Nossier, M. A. (2012). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 95(4), 1073–1079. [Link]
-
Couchman, L., & Morgan, P. E. (2015). Drug Stability in Biological Specimens. ADME and Toxicology, 3(2), 123-138. [Link]
-
Vanderbilt University. (n.d.). Sample Preparation for HPLC. [Link]
-
de Cássia Mariotti, K., & de Campos, A. M. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(16), 5249. [Link]
-
Salma, H., & El-Abassy, R. M. (2019). Photochemical transformation of flufenamic acid by artificial sunlight in aqueous solutions. Environmental Science and Pollution Research, 26(1), 549-557. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Chen, P., Wang, F. L., Yao, K., Ma, J. S., Li, F. H., Lv, W. Y., & Liu, G. G. (2016). Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. Water, Air, & Soil Pollution, 227(11), 421. [Link]
-
Abdel-Hay, M. H., Barary, M. H., Hassan, E. M., & Elsayed, M. A. (1990). Assay of Glafenine and Floctafenine and Their Degradation Products in Combination. Analytical Letters, 23(2), 295-310. [Link]
-
Nacson, S., & Tso, W. W. (1987). High-performance liquid chromatography of flufenamic acid in rat plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 414(1), 163-167. [Link]
-
Sutan, K., & Manap, M. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Turkish Journal of Chemistry, 46(4), 1234-1242. [Link]
-
Espinosa-Sánchez, S., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside. Molecules, 25(21), 4898. [Link]
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
-
Cole-Parmer. (2021). Material Safety Data Sheet - Anthranilic acid, 98+%. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
ICH. (2023). ICH Guideline Q1: Stability Testing of Drug Substances and Drug Products. [Link]
-
Jelińska, A., et al. (2022). How Does Long-Term Storage Influence the Physical Stability and Dissolution of Bicalutamide from Solid Dispersions and Minitablets?. Pharmaceutics, 14(5), 1069. [Link]
-
Nobilis, M., et al. (2007). Identification of Degradation Products of Diclofenac by Electrospray Ion Trap Mass Spectrometry. European Journal of Mass Spectrometry, 13(4), 269-275. [Link]
-
Rahman, M. M., et al. (2023). Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies. Molecules, 28(6), 2686. [Link]
-
Rodriguez-Amaya, D. B. (2016). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Food Chemistry, 199, 598-605. [Link]
-
Roche. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]
-
Singh, S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(8), 743-751. [Link]
-
Taci, D., & Bozdoğan, A. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 2-10. [Link]
-
Zapadka, K., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 23(19), 11855. [Link]
Sources
- 1. Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cores.emory.edu [cores.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Optimizing Mobile Phase Composition for HPLC Separation of Floctafenic Acid
Welcome to the technical support center for the chromatographic analysis of floctafenic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC). Here, we move beyond mere procedural lists to explain the fundamental principles governing the separation, enabling you to troubleshoot effectively and develop robust analytical methods.
Core Principles: Mastering the Separation of this compound
This compound is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) floctafenine. Structurally, it is an N-substituted anthranilic acid, making it an acidic compound. This acidic nature is the most critical factor to consider when developing an HPLC method, as it directly governs the molecule's interaction with the stationary phase and its resulting chromatographic behavior.
The vast majority of separations for this compound are performed using reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase. In this mode, the primary goal of mobile phase optimization is to control the ionization state of this compound to achieve reproducible retention, excellent peak shape, and adequate resolution from other sample components.
The Central Role of Mobile Phase pH and Analyte pKa
The relationship between the mobile phase pH and the acid dissociation constant (pKa) of an analyte is the cornerstone of separating ionizable compounds.
-
Controlling Retention : The ionization state of this compound changes with pH.[2][3]
-
At pH < pKa (e.g., pH 2.5-3.0) : The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and will interact more strongly with the nonpolar C18 stationary phase, leading to longer retention times .
-
At pH > pKa (e.g., pH 5.0-7.0) : The carboxylic acid group is primarily in its ionized, deprotonated form (-COO⁻). This form is more polar and has less affinity for the stationary phase, resulting in shorter retention times .
-
For robust and reproducible separations, it is highly recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[2][4] Operating close to the pKa can lead to a mixture of ionized and neutral forms, resulting in peak splitting or severe tailing.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of method development for this compound.
Q1: What is a good starting mobile phase composition for this compound analysis on a C18 column?
A good starting point is an isocratic mobile phase consisting of a mixture of an acidic aqueous phase and an organic modifier. For example:
-
Aqueous Phase (A): 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water (providing a pH of ~2.1-2.8).
-
Organic Phase (B): Acetonitrile or Methanol.
-
Initial Ratio: Start with a 50:50 (v/v) mixture of A:B and adjust based on the initial retention time. A flow rate of 1.0 mL/min is standard for a typical 4.6 mm I.D. analytical column.
This acidic pH ensures that this compound is in its non-ionized, well-retained form, which generally yields better peak shape.[5]
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both are suitable, and the choice can affect selectivity.
-
Acetonitrile is often the first choice due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[6]
-
Methanol is a protic solvent and can offer different selectivity for complex mixtures due to its hydrogen-bonding capabilities.
If you are struggling to resolve this compound from a nearby impurity with acetonitrile, switching to methanol (or using a ternary mixture) is a powerful tool to alter the separation.
Q3: When is a buffer necessary instead of just adding an acid?
While a simple acid like formic or phosphoric acid is often sufficient, a formal buffer is crucial for method robustness, especially when:
-
The target pH is close to the analyte's pKa : A buffer resists small pH changes that could cause significant shifts in retention time.[2][6]
-
The sample is dissolved in a diluent with a different pH : A buffer in the mobile phase has the capacity to neutralize the sample diluent as it enters the system, preventing peak shape distortion.
-
The target pH is above 4 : Simple acid solutions do not have significant buffering capacity at higher pH values. A phosphate or acetate buffer would be more appropriate in such cases.
A common choice is a 10-25 mM potassium phosphate or ammonium acetate buffer, adjusted to the desired pH.
Q4: How do I choose the correct buffer concentration?
A buffer concentration of 10-50 mM is typical for analytical HPLC.
-
Too low (<10 mM): May not provide sufficient buffering capacity, leading to pH shifts and poor reproducibility.
-
Too high (>50 mM): Can cause precipitation when mixed with high concentrations of organic solvent, leading to system blockage and high pressure.[5] It can also damage the column if not properly flushed out after use.
Always filter your aqueous buffer solution through a 0.45 µm or 0.22 µm filter before use.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My this compound peak is tailing significantly.
-
Primary Cause : The mobile phase pH is too close to the pKa of this compound, or there are secondary interactions with the stationary phase.
-
Solutions :
-
Lower the Mobile Phase pH : Adjust the pH of the aqueous phase to be 2 units below the estimated pKa (e.g., pH 2.0-2.5) using phosphoric or formic acid. This fully protonates the carboxylic acid, minimizing peak tailing caused by mixed ionic states.
-
Check for Silanol Interactions : Residual silanol groups (Si-OH) on the silica-based stationary phase can be acidic and interact with analytes. Lowering the pH also suppresses the ionization of these silanols, reducing these secondary interactions.
-
Use a High-Purity Column : Modern, end-capped columns made with high-purity silica have fewer active silanol sites and are less prone to causing peak tailing.
-
Problem 2: The retention time for this compound is too short (k' < 2) or too long (k' > 10).
-
Cause : The elution strength of the mobile phase is not optimized.
-
Solutions :
-
Retention Time Too Short : Decrease the concentration of the organic modifier (e.g., from 50% acetonitrile to 45%). This makes the mobile phase more polar, increasing the retention of the nonpolar this compound on the reversed-phase column.
-
Retention Time Too Long : Increase the concentration of the organic modifier (e.g., from 50% acetonitrile to 55%). This increases the mobile phase's elution strength, shortening the retention time. A general rule is that a 10% increase in organic solvent can decrease the retention factor (k') by a factor of 2 to 3.
-
Problem 3: My system backpressure is suddenly very high after preparing a new mobile phase.
-
Cause : The buffer has precipitated in the mobile phase, typically after mixing the aqueous buffer with the organic solvent.
-
Solutions :
-
Immediate Action : Stop the pump immediately. Replace the mobile phase with a fully miscible solvent like 80:20 water:methanol to dissolve the precipitate. You may need to flush the system extensively.
-
Prevention :
-
Ensure your chosen buffer and its concentration are soluble in the final mobile phase mixture. Phosphate buffers are particularly prone to precipitation in high concentrations of acetonitrile.
-
Always add the organic solvent to the filtered aqueous buffer, not the other way around, and mix thoroughly.
-
Consider switching to a more organic-soluble buffer like ammonium acetate or using an acid additive (formic acid, TFA) if a high organic percentage is required.
-
-
Problem 4: I see a split or shouldered peak for this compound.
-
Cause : This can be due to several factors, often related to the sample introduction or column health.
-
Solutions :
-
Sample Solvent Mismatch : If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion upon injection. If possible, dissolve your sample in the mobile phase itself.
-
Column Overload : Injecting too much mass of the analyte onto the column can lead to fronting or split peaks. Try reducing the injection volume or sample concentration.
-
Column Contamination or Void : A blocked inlet frit or a void at the head of the column can distort the flow path. Try back-flushing the column (if the manufacturer allows) or replacing it with a new one.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters for this compound
This table summarizes the expected outcomes when key mobile phase parameters are varied. The analysis is assumed to be on a C18 column (4.6 x 150 mm, 5 µm) with a flow rate of 1.0 mL/min.
| Aqueous Phase (A) | Organic Phase (B) | Ratio (A:B) | Expected Retention Time (RT) | Expected Peak Shape (Tailing Factor, Tf) |
| 0.1% H₃PO₄ (pH ~2.1) | Acetonitrile | 50:50 | Moderate (~6 min) | Excellent (Tf ≈ 1.0-1.2) |
| 0.1% H₃PO₄ (pH ~2.1) | Acetonitrile | 60:40 | Long (>10 min) | Excellent (Tf ≈ 1.0-1.2) |
| 0.1% H₃PO₄ (pH ~2.1) | Acetonitrile | 40:60 | Short (~3 min) | Excellent (Tf ≈ 1.0-1.2) |
| 25mM K₂HPO₄ (pH 7.0) | Acetonitrile | 80:20 | Very Short (<2 min) | Good (Tf ≈ 1.2-1.4) |
| 0.1% H₃PO₄ (pH ~2.1) | Methanol | 40:60 | Moderate (~7 min) | Excellent (Tf ≈ 1.0-1.2) |
Note: Retention times are illustrative and will vary based on the specific column, system, and temperature.
Experimental Protocols
Protocol 1: Preparation of an Acidified Mobile Phase
This protocol describes the preparation of 1 liter of a 50:50 (v/v) Acetonitrile / 0.1% Phosphoric Acid mobile phase.
-
Prepare the Aqueous Phase :
-
Measure approximately 490 mL of HPLC-grade water into a clean 1 L glass beaker or flask.
-
Carefully add 0.5 mL of concentrated (85%) phosphoric acid to the water and mix thoroughly.
-
Add HPLC-grade water to a final volume of 500 mL.
-
Filter the solution through a 0.45 µm nylon or PVDF membrane filter.
-
-
Prepare the Final Mobile Phase :
-
Measure 500 mL of the prepared aqueous phase into a 1 L mobile phase bottle.
-
Measure 500 mL of HPLC-grade acetonitrile and add it to the same bottle.
-
Cap the bottle and invert several times to ensure complete mixing.
-
Degas the final mobile phase by sonication for 10-15 minutes or by using an in-line degasser.
-
Protocol 2: Systematic Optimization of Organic Modifier Percentage
This protocol outlines a systematic approach to finding the optimal organic modifier concentration for isocratic separation.
-
Initial Scouting Run : Prepare and run the starting mobile phase (e.g., 50% Acetonitrile as described in Protocol 1). Note the retention time (RT) of this compound.
-
Adjust for k' : The goal is a retention factor (k') between 2 and 10. If the initial RT is too short, prepare a mobile phase with 10% less organic modifier (e.g., 40% Acetonitrile) and re-inject.
-
Fine-Tuning : Once the retention is in the desired window, perform smaller adjustments (e.g., ±2% organic) to achieve the final desired retention time and resolution from adjacent peaks.
-
System Suitability : Once the composition is finalized, perform at least five replicate injections of a standard solution to verify that the method meets system suitability criteria (e.g., RSD for retention time < 1%, RSD for peak area < 2%, tailing factor < 1.5).
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound, focusing on mobile phase optimization.
Caption: Workflow for mobile phase optimization of this compound.
References
-
Walash, M. I., Belal, F., El-Enany, N., & El-Maghrabey, M. H. (2013). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 96(6), 1314–1321. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
PubChem. Flufenamic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Troubleshooting poor recovery of floctafenic acid from plasma samples
Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting for poor recovery of floctafenic acid from plasma samples, designed for researchers, scientists, and drug development professionals.
As Senior Application Scientists, we understand that poor analyte recovery can be a significant roadblock in method development and validation. This guide is structured in a question-and-answer format to directly address the challenges you may encounter. Our approach is grounded in the fundamental physicochemical properties of this compound, ensuring that troubleshooting is both logical and effective.
Part 1: Fundamental Principles - Understanding this compound
Before troubleshooting, it's crucial to understand the molecule you're working with. This compound is the active metabolite of the prodrug floctafenine and is the primary circulating analyte in plasma.[1][2] Its behavior during extraction is dictated by its chemical structure.
Key Physicochemical Properties of this compound
| Property | Value / Characteristic | Implication for Extraction |
| Chemical Nature | N-substituted Anthranilic Acid | Contains a carboxylic acid group, making it an acidic drug. |
| pKa | Estimated ~4.0 - 4.5 | The pH of the sample will determine the charge state of the molecule. This is the most critical parameter for LLE and SPE. |
| LogP | ~4.7[3] | Highly lipophilic (hydrophobic), indicating good solubility in organic solvents but potentially high plasma protein binding. |
| Plasma Protein Binding | High (inferred) | Acidic, lipophilic drugs typically exhibit high binding to plasma proteins like albumin.[4] This can lead to co-precipitation and low recovery. |
Part 2: The Troubleshooting Guide (Q&A)
We will now address specific problems you might be facing. A logical troubleshooting workflow is essential for efficiently identifying the root cause of poor recovery.
Section 1: Pre-Analytical and Sample Handling Issues
Q1: Could my sample handling be the source of my low and variable recovery?
A1: Absolutely. Pre-analytical variables are often overlooked but are a common source of error. Before optimizing the extraction chemistry, ensure your sample handling is robust.
-
Causality: Floctafenine is a prodrug that is rapidly hydrolyzed to this compound.[1] If your standard is floctafenine, its stability in the plasma matrix during storage and handling is critical. However, since this compound is the target metabolite, the primary concern shifts to its stability and potential for non-specific binding.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to protein denaturation and precipitation. If this compound is highly bound to these proteins, it may be physically removed from the solution, leading to lower recovery.
-
Storage Temperature: Long-term storage at insufficiently low temperatures (e.g., -20°C) may not completely halt all enzymatic activity, potentially leading to degradation over time.
-
Non-Specific Binding: Like many lipophilic compounds, this compound can adsorb to the surfaces of storage containers (e.g., polypropylene tubes).
-
-
Troubleshooting Protocol:
-
Validate Stability: Perform comprehensive freeze-thaw (at least 3 cycles) and long-term stability tests (at your storage temperature) by analyzing QC samples against a freshly prepared calibration curve.
-
Minimize Cycles: Aliquot plasma samples into single-use volumes immediately after collection to avoid the need for repeated thawing of the bulk sample.
-
Optimal Storage: Store plasma samples at -70°C or lower for long-term stability.
-
Container Material: While polypropylene is standard, if severe issues persist, consider low-binding microcentrifuge tubes or silanized glass vials for storage.
-
Section 2: Troubleshooting Protein Precipitation (PP)
Q2: I'm using acetonitrile for protein precipitation, but my recovery is below 70%. Why is this happening?
A2: This is a classic issue when extracting highly protein-bound, lipophilic drugs like this compound. The problem often lies in co-precipitation .
-
Causality: The "free drug" hypothesis states that only the unbound fraction of a drug is available for pharmacological effects or, in this case, for extraction.[7] Acidic drugs like this compound primarily bind to albumin.[4] When you add a large volume of an organic solvent like acetonitrile (ACN), it denatures and precipitates the plasma proteins. However, the drug that is tightly bound to these proteins can be dragged out of the solution along with them, leading to significant analyte loss in the protein pellet. A study on solvent-induced precipitation confirms that ligand-binding can alter the precipitation behavior of proteins.[8]
-
Troubleshooting Protocol & Optimization:
-
Acidify Before Precipitation: This is the most effective strategy. By adding a small amount of acid (e.g., 1-2% formic or acetic acid) to the plasma and vortexing before adding the ACN, you disrupt the ionic interactions between the acidic drug and the protein. This releases the this compound into the plasma supernatant, allowing it to be efficiently extracted when the ACN is added.
-
Solvent Choice: The choice of precipitating solvent matters. Methanol is generally less efficient at precipitating proteins than ACN, which can sometimes result in higher recovery of bound analytes as it may not precipitate the binding proteins as completely. However, this can also lead to dirtier extracts.
-
Salting-Out Assisted PP: Combining ACN precipitation with a salting-out effect can improve recovery. The addition of a salt (e.g., ammonium acetate) can further enhance the precipitation of proteins and partition the analyte into the organic phase.
-
Data Summary: Comparison of PP Approaches
| Method | Principle | Pros | Cons |
| ACN Alone | Standard protein precipitation | Simple, fast, good protein removal | Poor recovery for highly protein-bound drugs |
| Acidified ACN | Disrupts protein binding before PP | Often significantly improves recovery , cleaner extracts | Requires an extra step |
| Methanol | Milder protein precipitation | Can improve recovery for some drugs | Less efficient protein removal, may lead to matrix effects |
| Salting-Out LLE | PP + Liquid-liquid partitioning | High recovery, clean extracts | More complex, requires optimization |
Section 3: Troubleshooting Liquid-Liquid Extraction (LLE)
Q3: My LLE recovery is inconsistent, and I often see a cloudy layer (emulsion) between the aqueous and organic phases. How can I fix this?
A3: This is a two-part problem: pH control and emulsion formation. Both are critical for a robust LLE method.
-
Causality (pH): The key to LLE is to ensure your analyte is in its most non-polar (neutral) form so it will preferentially partition into the organic solvent. For an acidic drug like this compound (pKa ~4.0-4.5), this means the aqueous sample pH must be lowered significantly. The "two-pH-unit rule" is a guiding principle: to ensure >99% of an acid is in its neutral (protonated) form, the pH should be at least 2 units below its pKa.[9]
-
Causality (Emulsions): Emulsions are colloidal suspensions of one liquid in another, often stabilized by endogenous components in plasma like phospholipids, free fatty acids, and proteins that act as surfactants.[5] Vigorous shaking provides the energy to form these emulsions, which can trap your analyte and make phase separation impossible.
-
Troubleshooting Protocol & Optimization:
-
pH Adjustment: Before adding the organic solvent, acidify the plasma sample to pH ≤ 2. Use a strong acid like phosphoric acid or HCl. This ensures the this compound's carboxyl group is fully protonated (-COOH), making the molecule neutral and ready for extraction.
-
Solvent Selection: Choose a water-immiscible organic solvent that is a good solvent for this compound. Given its high LogP, several options are viable. See the table below.
-
Mixing Technique: Avoid vigorous vortexing or shaking. Instead, gently invert or rock the extraction tube for 2-10 minutes. This provides sufficient interfacial contact for partitioning without forming a stable emulsion.
-
Breaking Emulsions: If an emulsion still forms, try these techniques:
-
Add Salt: Add a small amount of solid NaCl or a few drops of saturated brine. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[5]
-
Centrifugation: Spin the tubes at 2000-4000 x g for 5-10 minutes.
-
Temperature Shock: Submerging the tube in an ultrasonic bath or briefly placing it in a dry ice/acetone bath can disrupt the emulsion.[10]
-
-
Data Summary: LLE Solvent Selection Guide for Acidic Drugs
| Solvent | Polarity Index | Density (g/mL) | Pros | Cons |
| Hexane | 0.1 | 0.66 | Very non-polar, good for "dirty" samples (leaves polar interferences behind) | May be too non-polar for this compound, resulting in lower recovery |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 0.74 | Excellent general-purpose solvent, low emulsion tendency, top layer | Highly volatile, peroxide former |
| Ethyl Acetate | 4.4 | 0.90 | Good solvating power for a wide range of polarities | Higher water miscibility (~3%), can extract more interferences, prone to hydrolysis |
| Dichloromethane (DCM) | 3.1 | 1.33 | Excellent solvating power | Bottom layer , toxic, can form stubborn emulsions |
Section 4: Troubleshooting Solid-Phase Extraction (SPE)
Q4: I'm not sure which SPE sorbent to use for this compound, and my initial trials with a generic C18 protocol gave low recovery.
A4: Low recovery in SPE is almost always a result of incorrect sorbent choice or a sub-optimal protocol (load, wash, or elution steps). For this compound, you have two primary strategies: Reversed-Phase or Anion-Exchange.
-
Causality: SPE relies on predictable chemical interactions between your analyte and a solid sorbent.
-
Reversed-Phase (RP) SPE: Sorbents like C18, C8, or polymeric resins (e.g., HLB) are non-polar. They retain analytes via hydrophobic interactions. To retain this compound, you must suppress its charge by acidifying the sample (pH ≤ 2), making it neutral and hydrophobic. If your sample pH is too high, the ionized (charged) analyte will have no affinity for the sorbent and will pass straight through during the loading step.
-
Anion-Exchange (AX) SPE: Sorbents like SAX (Strong Anion Exchange) or WAX (Weak Anion Exchange) contain positively charged functional groups. They retain analytes via electrostatic attraction. To retain this compound, you must ensure it is negatively charged by adjusting the sample pH to be at least 2 units above its pKa (e.g., pH ≥ 6.5). The negatively charged carboxylate group (-COO⁻) will then bind to the positive sorbent.
-
-
Troubleshooting Protocol & Optimization:
-
Strategy 1: Reversed-Phase (Recommended for initial attempts)
-
Sorbent: Polymeric sorbents (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) are often superior to silica-based C18 for plasma as they are more stable at pH extremes and less prone to protein/phospholipid binding.[4]
-
Condition: Methanol, then water.
-
Equilibrate: Acidified water (e.g., 0.1% Formic Acid, pH ~2.7).
-
Load: Plasma pre-treated with an equal volume of 2-4% phosphoric acid. This ensures the analyte is neutral and proteins are dissociated.
-
Wash: A weak wash (e.g., 5-10% methanol in water) to remove salts and polar interferences.
-
Elute: A strong organic solvent like methanol, acetonitrile, or a mixture, sometimes with a small amount of base (e.g., 0.1% NH₄OH) to ensure the analyte is ionized and easily solvated.
-
-
Strategy 2: Anion-Exchange (Good for highly specific cleanup)
-
Sorbent: A strong anion exchange (SAX) or weak anion exchange (WAX) sorbent.
-
Condition: Methanol, then water.
-
Equilibrate: A buffer at a neutral pH (e.g., 25 mM Ammonium Acetate, pH 6.5).
-
Load: Plasma diluted with the equilibration buffer (pH 6.5) to ensure the analyte is negatively charged.
-
Wash 1: Equilibration buffer to remove neutral and basic compounds.
-
Wash 2: A mild organic solvent (e.g., 20% ACN) to remove non-polar interferences.
-
Elute: An acidified organic solvent (e.g., 2-5% Formic Acid in Methanol). The acid neutralizes the charged analyte, breaking the ionic bond with the sorbent and allowing it to elute.
-
-
Data Summary: SPE Sorbent Selection
| Sorbent Type | Retention Mechanism | Required Sample pH | Elution Strategy | Best For |
| Polymeric RP | Hydrophobic | ≤ 2 (Analyte Neutral) | Strong organic solvent | General purpose, robust, high recovery |
| C18 / C8 | Hydrophobic | ≤ 2 (Analyte Neutral) | Strong organic solvent | Less retentive for polar metabolites |
| SAX / WAX | Anion Exchange | ≥ 6.5 (Analyte Charged) | Acidified organic solvent | High selectivity, very clean extracts |
| Mixed-Mode AX/RP | Ionic & Hydrophobic | ≥ 6.5 (Ionic retention) | Acidified organic solvent | Highest selectivity, complex method development |
By systematically addressing these common issues—from sample handling to the specifics of your chosen extraction technique—you can effectively troubleshoot and optimize your method to achieve high and consistent recovery for this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3371, Flufenamic Acid. Retrieved January 27, 2026 from [Link].
-
Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma. Journal of Clinical Pharmacy and Therapeutics, 17(1), 31–35. Available from: [Link]
-
El-Sherif, Z. A., El-Zeany, B., El-Houssini, O. M., & El-Bardicy, M. G. (2014). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of Liquid Chromatography & Related Technologies, 37(11), 1545-1560. Available from: [Link]
-
AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37541, this compound. Retrieved January 27, 2026 from [Link].
-
Wikipedia contributors. (2024, January 15). Plasma protein binding. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
Agilent Technologies, Inc. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. Retrieved January 27, 2026, from [Link]
-
Government of Canada. (2024). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrFLOCTAFENINE. Retrieved January 27, 2026, from [Link]
-
Nichols, L. (2021). 2.3: LIQUID-LIQUID EXTRACTION. In Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 27, 2026, from [Link]
-
BrainKart. (2018). Emulsion Problem Encountered in Extractions. Retrieved January 27, 2026, from [Link]
-
Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved January 27, 2026, from [Link]
-
Chem Help ASAP. (2021, January 7). plasma protein binding & the free drug hypothesis [Video]. YouTube. [Link]
-
Zhang, H., He, J., Wang, L., et al. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Journal of Proteome Research, 19(5), 2009–2017. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved January 27, 2026 from [Link].
- Guntupalli, C., et al. (2017). A review of the analytical methods for the determination of non-steroidal anti-inflammatory drugs in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 145, 667-680. (This is a representative reference for the general principles discussed, not a direct source for a specific protocol).
-
BrainKart. (2018). Techniques for Breaking Emulsion. Retrieved January 27, 2026, from [Link]
Sources
- 1. aapharma.ca [aapharma.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainkart.com [brainkart.com]
Technical Support Center: Best Practices for the Long-Term Storage of Floctafenic Acid Analytical Standards
As a Senior Application Scientist, this guide provides in-depth technical advice and troubleshooting for researchers, scientists, and drug development professionals on the long-term storage of floctafenic acid analytical standards. Adherence to these best practices is critical for ensuring the integrity, accuracy, and reliability of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the optimal long-term storage conditions for solid this compound analytical standards?
The primary goal for long-term storage of solid this compound is to minimize degradation by controlling environmental factors. Based on general best practices for chemical reference standards, the following conditions are recommended:
-
Temperature: For long-term storage (months to years), store the solid standard at -20°C . For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[1][2] Temperature control is a critical parameter in maintaining the stability of analytical standards.[3]
-
Light: Protect the standard from light by storing it in its original amber vial or a light-blocking container.[1][4] Photodegradation can be a significant issue for many organic molecules.[5]
-
Moisture: Store the standard in a desiccator or a controlled low-humidity environment.[1][4] this compound is a carboxylic acid and may be hygroscopic.
-
Atmosphere: For highly sensitive standards, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
Rationale: Lowering the temperature slows down the rate of chemical reactions, including potential degradation pathways.[6] Protection from light and moisture prevents photo-oxidation and hydrolysis, respectively.
| Parameter | Long-Term Storage (months to years) | Short-Term Storage (days to weeks) | Rationale |
| Temperature | -20°C | 2-8°C | Minimizes chemical degradation |
| Light | In the dark (amber vial) | In the dark (amber vial) | Prevents photodegradation |
| Humidity | Low (desiccator) | Low (desiccator) | Prevents hydrolysis |
| Container | Original, tightly sealed vial | Original, tightly sealed vial | Prevents contamination and moisture ingress |
2. I need to prepare a stock solution of this compound. What solvent should I use, and how should I store the solution?
The choice of solvent and storage conditions for stock solutions is critical to maintaining the concentration and purity of the standard.
-
Solvent Selection: this compound has poor aqueous solubility.[7] Therefore, organic solvents are required.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and methanol are suitable solvents for preparing stock solutions.[7]
-
Solvent Purity: Always use high-purity, HPLC-grade or equivalent solvents to avoid introducing contaminants.
-
-
Stock Solution Storage:
-
Temperature: Store stock solutions at -20°C to minimize solvent evaporation and slow degradation rates.[2]
-
Container: Use amber glass vials with PTFE-lined screw caps to prevent leaching and light exposure.[3]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation and solvent evaporation, thereby affecting the concentration of the standard.[3]
-
Experimental Protocol: Preparation and Storage of a this compound Stock Solution
-
Equilibration: Allow the solid this compound analytical standard and the solvent (e.g., DMSO) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in the appropriate volume of the chosen solvent in a class A volumetric flask. Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Dispense the stock solution into appropriately sized amber glass vials.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiry date.[8]
-
Storage: Store the aliquots at -20°C.
3. My analytical results are inconsistent. Could it be related to the storage of my this compound standard?
Inconsistent analytical results can often be traced back to improper handling and storage of analytical standards. Here’s a troubleshooting guide:
-
Issue: Drifting Retention Times or Peak Tailing in Chromatography.
-
Possible Cause: Partial degradation of the standard. This compound is the hydrolytic degradation product of floctafenine, but it can also undergo further degradation.[9]
-
Troubleshooting:
-
Prepare a fresh working solution from a new aliquot of your stock solution.
-
If the issue persists, prepare a fresh stock solution from the solid standard.
-
Visually inspect the solid standard for any change in color or appearance.
-
Verify the purity of the standard using a secondary analytical method if available.
-
-
-
Issue: Lower than expected concentration.
-
Possible Cause:
-
Solvent Evaporation: Repeatedly opening and closing the stock solution vial at room temperature can lead to solvent evaporation, thus increasing the concentration. However, if working solutions are prepared and left at room temperature, the solvent can evaporate, leading to inaccurate dilutions.
-
Adsorption to Container: While less common with appropriate vial selection, some compounds can adsorb to the surface of the container.
-
-
Troubleshooting:
-
Always use tightly sealed vials.[3]
-
Allow solutions to equilibrate to room temperature before use, but do not leave them uncapped.
-
Prepare fresh dilutions for each analytical run.
-
-
4. What are the known degradation pathways for this compound, and how can I avoid them?
This compound is formed from the hydrolysis of floctafenine.[9] While it is a degradation product, it is not immune to further degradation. Potential degradation pathways to consider during storage and handling include:
-
Oxidation: The amine and carboxylic acid functional groups in this compound could be susceptible to oxidation.
-
Prevention: Store the standard under an inert atmosphere and protect it from light.[10]
-
-
Photodegradation: Exposure to UV light can induce degradation in many organic molecules.[5]
-
Prevention: Always store and handle the standard in amber vials or under low-light conditions.[1]
-
-
Decarboxylation: Although less likely under normal storage conditions, elevated temperatures could potentially lead to the loss of the carboxylic acid group.
-
Prevention: Adhere to the recommended storage temperatures (-20°C for long-term).
-
The following diagram illustrates the decision-making process for the proper storage of this compound analytical standards.
Caption: Decision workflow for this compound storage.
5. How often should I re-qualify my this compound analytical standard?
The requalification interval for an analytical standard depends on its stability, storage conditions, and the laboratory's quality management system.
-
In-house Requalification: If no expiry date is provided, or if the standard is stored for an extended period, a risk-based requalification should be performed. A typical interval is 12-24 months.
-
Requalification Procedure: Requalification should involve comparing the aged standard against a newly procured, certified reference standard. Key parameters to assess include:
-
Purity: Assessed by a stability-indicating chromatographic method.
-
Identity: Confirmed by techniques such as mass spectrometry or spectroscopy.
-
Potency/Assay: A quantitative determination of the main component.
-
By implementing these best practices, you can ensure the long-term integrity of your this compound analytical standards, leading to more accurate and reproducible research outcomes.
References
-
Walash, M. I., Belal, F., El-Enany, N., Eid, M., & El-Shaheny, R. N. (2013). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 96(6), 1315–1324. [Link]
-
Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, this compound in plasma. Journal of clinical pharmacy and therapeutics, 17(1), 31–35. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Clym Environmental Services. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
-
AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. [Link]
-
Pozdnyakov, I. P., Melnikov, A. A., Chechekin, G. V., & Shchegolikhin, A. N. (2021). Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. [Link]
-
World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. [Link]
-
Singh, S., Kumar, V., & Singh, P. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian journal of pharmaceutical education and research, 52(4s), s163–s170. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Thermodynamic properties of Flufenamic and Niflumic acids—Specific and non-specific interactions in solution and in crystal lattices, mechanism of solvation, partitioning and distribution. The Journal of Chemical Thermodynamics, 69, 137-146. [Link]
-
Scribd. (n.d.). SOP: Handling Analytical Standards. [Link]
-
Dias, M. J., Almeida, S., & Campos, P. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of analytical toxicology, 44(6), 596–604. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 4. usp.org [usp.org]
- 5. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Buy Floctafenine | 23779-99-9 | >98% [smolecule.com]
- 8. labmanageracademy.com [labmanageracademy.com]
- 9. Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for floctafenic acid analysis in the presence of co-formulated drugs
Welcome to the dedicated support center for the analytical characterization of floctafenic acid. This resource is designed for researchers, analytical chemists, and formulation scientists encountering challenges in the quantitative analysis of this compound, particularly when co-formulated with other active pharmaceutical ingredients (APIs). Here, we merge foundational analytical principles with field-tested expertise to provide robust troubleshooting guides, comprehensive FAQs, and refined methodological protocols.
Introduction: The Analytical Challenge of this compound
This compound, an anthranilic acid derivative belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), presents unique analytical challenges.[1][2] Its acidic nature and molecular structure necessitate careful control over chromatographic conditions, especially mobile phase pH, to ensure reproducible retention and optimal peak shape. When combined with other APIs, such as the muscle relaxant thiocolchicoside, the risk of chromatographic interference, such as peak co-elution, increases significantly, demanding highly specific and robust analytical methods.[3][4]
This guide provides a systematic approach to method refinement and troubleshooting for the most common analytical techniques employed: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing in my reverse-phase HPLC method. What is the primary cause?
A: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and residual, un-capped silanol groups on the silica-based column packing. At mid-range pH, these silanols can be ionized and interact with the analyte, causing tailing. The most effective solution is to lower the mobile phase pH (e.g., to pH 3) using an acid modifier like phosphoric or formic acid.[4] This suppresses the ionization of the silanol groups, minimizing secondary interactions and resulting in a more symmetrical peak.
Q2: I am trying to develop a UV-Vis spectrophotometric method, but the absorbance readings are not stable. What should I check first?
A: Instrument drift and unstable readings in UV-Vis spectrophotometry can stem from several sources. First, ensure the instrument has had adequate warm-up time for the lamp to stabilize. Second, check your cuvettes; they must be clean, unscratched, and free of fingerprints.[5][6] Always use the same cuvette for the blank and the sample, or a matched pair.[6] Finally, ensure your sample is fully dissolved and free of any particulates that could scatter light.
Q3: Can I use the same HPLC method for analyzing this compound in the presence of different co-formulated drugs?
A: Not necessarily. A method validated for one combination (e.g., with thiocolchicoside) may not be suitable for another.[3] The polarity, pKa, and UV absorption maxima of the new co-formulant will likely differ, potentially causing peak co-elution or requiring a different detection wavelength for optimal sensitivity. Each new combination requires, at a minimum, a specificity study and potentially a complete re-validation of the analytical method as per ICH guidelines.[7][8]
Q4: What is a "stability-indicating method," and why is it important for this compound?
A: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any co-formulants.[9] This is crucial for this compound as it can hydrolyze from its parent drug, floctafenine.[4] A validated stability-indicating assay ensures that the measurement of the drug is not falsely elevated by compounds that are no longer therapeutically active, which is a critical component of shelf-life and stability studies.[10]
HPLC Method Refinement & Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the premier technique for the simultaneous determination of this compound and co-formulated drugs due to its high selectivity and sensitivity.[1] However, achieving optimal separation requires careful method control.
Common HPLC Problems & Solutions
| Problem | Potential Cause(s) | Systematic Troubleshooting & Refinement Strategy |
| Poor Resolution / Peak Co-elution | 1. Inappropriate mobile phase composition (organic/aqueous ratio).2. Incorrect mobile phase pH.3. Unsuitable column chemistry (e.g., C18, C8). | 1. Adjust Mobile Phase Strength: If peaks are eluting too quickly and merging, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation.2. Optimize pH: The ionization state of this compound and many co-formulants is pH-dependent. Adjusting the mobile phase pH can significantly alter retention times. For this compound, a pH of ~3-4 is often effective.[3][4]3. Evaluate Column Chemistry: If pH and solvent ratio adjustments fail, consider a different stationary phase. A C8 column is slightly less retentive than a C18 and may provide a different selectivity profile.[4] |
| Peak Tailing / Asymmetry | 1. Secondary silanol interactions (see FAQ 1).2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Suppress Silanol Activity: Lower the mobile phase pH to < 4.0. Adding a competing base like triethylamine (0.1-0.3%) can also mask silanol sites.[4]2. Reduce Sample Concentration: Dilute the sample to ensure the injected mass does not exceed the column's capacity.3. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% DMSO) can cause peak distortion. |
| Baseline Noise or Drift | 1. Contaminated or degrading mobile phase.2. Air bubbles in the pump or detector.3. Lamp failure in the UV detector. | 1. Prepare Fresh Mobile Phase: Filter all aqueous buffers and prepare fresh solvents daily. Ensure all components are fully miscible.2. Degas System: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.3. Check Lamp Energy: Monitor the detector's lamp energy. A low or fluctuating energy level indicates the lamp is nearing the end of its life and requires replacement. |
| Inconsistent Retention Times | 1. Leaks in the system.2. Inconsistent mobile phase preparation.3. Fluctuating column temperature. | 1. Check for Leaks: Systematically check all fittings from the pump to the detector for any signs of leakage, which would cause a drop in pressure and increased retention times.2. Ensure Precise Preparation: Use calibrated volumetric flasks and pipettes for mobile phase preparation. Inaccurate buffer concentrations or pH can lead to retention time shifts.3. Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a consistent temperature, as even minor room temperature changes can affect retention. |
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound and a co-formulant.
Caption: Logical workflow for HPLC method development.
Protocol: Stability-Indicating HPLC Method for this compound & Thiocolchicoside
This protocol is adapted from established methods and serves as a robust starting point for analysis.[3][4] All analytical procedures must be fully validated in accordance with ICH Q2(R1) guidelines before routine use.[7][8][11]
Objective: To quantify this compound and thiocolchicoside in a drug product and separate them from potential degradation products.
1. Instrumentation & Materials:
-
HPLC system with UV or Diode Array Detector (DAD).
-
C8 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
HPLC grade acetonitrile, n-propanol, and water.
-
Sodium dodecyl sulfate (SDS), triethylamine (TEA), and orthophosphoric acid.
-
Reference standards for this compound and thiocolchicoside.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale / Expertise Note |
| Mobile Phase | 0.15 M SDS, 10% n-propanol, 0.3% TEA in 0.02 M orthophosphoric acid; adjust final pH to 3.0.[4] | This is a micellar liquid chromatography (MLC) mobile phase. SDS forms micelles that create a novel stationary phase environment, often enhancing selectivity for complex mixtures. The acidic pH ensures this compound is in its non-ionized form, preventing peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | Ambient or 30 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection λ | 360 nm[4] | At this wavelength, both this compound and its parent compound, floctafenine, show significant absorbance, making it suitable for stability studies. A DAD is recommended to check for peak purity. |
| Injection Vol. | 20 µL | This volume can be adjusted based on sample concentration and detector sensitivity. |
3. Standard & Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve reference standards in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.5 - 25 µg/mL).[4]
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Disperse in a volumetric flask with the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
-
4. System Suitability Testing (SST):
-
Before sample analysis, inject a working standard solution (e.g., 5 µg/mL) five times.
-
The system is deemed ready if the following criteria are met:
-
Resolution (Rs): > 2.0 between this compound and thiocolchicoside.
-
Tailing Factor (T): < 1.5 for each peak.
-
Relative Standard Deviation (%RSD) of peak areas: < 2.0%.
-
5. Forced Degradation Study (for method validation):
-
Expose the drug product to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.
-
Analyze the stressed samples to demonstrate that degradation products do not interfere with the quantification of the active ingredients.
UV-Vis Spectrophotometry Troubleshooting
While less selective than HPLC, UV-Vis is a rapid and cost-effective tool for quantifying a single API in a simple formulation. However, its utility for mixtures is limited due to spectral overlap.
Troubleshooting Decision Tree for UV-Vis Analysis
Caption: Troubleshooting decision tree for UV-Vis analysis.
References
-
Eid, M., & El-Kimary, E. (n.d.). Simultaneous HPLC Determination of Thiocolchicoside and Glafenine as well as Thiocolchicoside and Floctafenine in Their Combined Dosage Forms. Academia.edu. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
El-Gindy, A., El-Yazby, F., & Maher, M. (2012). Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma. Journal of Liquid Chromatography & Related Technologies, 35(15), 2135-2149. Retrieved from [Link]
-
Yao, A., et al. (2025). Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. American Journal of Analytical Chemistry, 16, 271-279. Retrieved from [Link]
-
Satana, E., et al. (2015). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Journal of Chromatographic Science, 53(8), 1269-1277. Retrieved from [Link]
-
FireTox. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]
-
Franklin, R. P., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Molecules, 26(6), 1749. Retrieved from [Link]
-
White, R. E. (2000). High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Annual review of pharmacology and toxicology, 40, 133-157. Retrieved from [Link]
-
Eid, M. (2011). Simultaneous HPLC Determination of Thiocolchicoside and Glafenine as well as Thiocolchicoside and Floctafenine in Their Combined Dosage Forms. Journal of Chromatographic Science, 49(2), 159-164. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Arayne, M. S., et al. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Molecules, 27(17), 5649. Retrieved from [Link]
-
Sahu, P. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Patel, J. R., et al. (2015). Analytical Methods for Determination of Muscle Relaxant Thiocolchicoside in Pharmaceutical Preparations- A Review. Journal of Pharmaceutical Science and Bioscientific Research, 5(4), 384-390. Retrieved from [Link]
-
Mthombeni, A., et al. (2018). Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography. Water SA, 44(2), 254-261. Retrieved from [Link]
-
Sonntag, O., & Scholer, A. (2001). Drug interference in clinical chemistry: recommendation of drugs and their concentrations to be used in drug interference studies. Annals of Clinical Biochemistry, 38(Pt 4), 376-385. Retrieved from [Link]
-
Musiol, T. (2013). Troubleshooting in UV/Vis Spectrophotometry. Biocompare. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mefenamic Acid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Retrieved from [Link]
-
Hossain, M. A., et al. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. MDPI. Retrieved from [Link]
-
Ashira, T. V., et al. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. Journal of Pharmaceutical Research International, 33(43B), 1-10. Retrieved from [Link]
-
OUCI. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Simultaneous HPLC Determination of Thiocolchicoside and Glafenine as well as Thiocolchicoside and Floctafenine in Their Combined Dosage Forms [academia.edu]
- 4. Simultaneous determination of floctafenine and its hydrolytic degradation product this compound using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. labindia-analytical.com [labindia-analytical.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 10. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration [ouci.dntb.gov.ua]
- 11. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of Floctafenic Acid and Aspirin: Potency and Efficacy in Analgesia and Inflammation
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), a nuanced understanding of the comparative potency and efficacy of different agents is paramount for researchers and clinicians in drug development and therapeutic application. This guide provides an in-depth, evidence-based comparison of floctafenic acid, the active metabolite of the prodrug floctafenine, and acetylsalicylic acid (aspirin), a cornerstone of analgesic and anti-inflammatory therapy. This analysis is grounded in experimental data, elucidating the pharmacological profiles of these two compounds to inform research and development endeavors.
Introduction: Two Distinct NSAIDs
Floctafenine is an anthranilic acid derivative that serves as a prodrug, rapidly metabolized in the body to its active form, this compound.[1] It is this metabolite that exerts the primary analgesic and anti-inflammatory effects.[1] Aspirin, or acetylsalicylic acid, is a salicylate and one of the most widely used medications globally for reducing pain, fever, and inflammation.[2]
At a fundamental level, both this compound and aspirin exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][3] However, the nuances of their interaction with COX isoforms and their resulting pharmacological profiles exhibit notable differences.
Mechanism of Action: A Tale of Two COX Inhibitors
The primary mechanism of action for both this compound and aspirin is the inhibition of the COX enzymes, COX-1 and COX-2.[1][3] Prostaglandins, synthesized from arachidonic acid by these enzymes, are pivotal in signaling pain and inflammation. By blocking this pathway, both drugs effectively reduce these symptoms.
Aspirin is unique among NSAIDs in that it irreversibly inhibits COX-1 and, to a lesser extent, COX-2, by acetylating a serine residue in the active site of the enzyme.[3][4] This irreversible action, particularly on platelet COX-1, is the basis for its well-known antiplatelet effects.[5]
Floctafenine, through its active metabolite this compound, is also a potent inhibitor of both COX-1 and COX-2.[6][7] In vitro studies have shown that this compound exhibits a slight preference for COX-1 inhibition.[6][7] Unlike aspirin's irreversible acetylation, the inhibition by this compound is reversible.
Comparative Potency: In Vitro and In Vivo Evidence
Potency is a measure of the drug concentration required to produce a specific effect. In the context of NSAIDs, this is often quantified by the half-maximal inhibitory concentration (IC50) for COX enzymes.
| Compound | Target | IC50 (in vitro) | Reference |
| This compound | COX-1 | Potent inhibitor | [6][7] |
| COX-2 | Potent inhibitor | [6][7] | |
| Aspirin | COX-1 | - | - |
| COX-2 | Less effective inhibitor | [4] |
In vivo studies provide a more holistic view of a drug's efficacy, which is its ability to produce the desired therapeutic effect. Preclinical animal models are instrumental in these assessments.
One study highlighted that floctafenine is highly effective in the acetic acid-induced writhing test and the Randall-Selitto test on inflamed paws, indicating strong analgesic and anti-inflammatory properties.[8][9] The same study noted that floctafenine possesses an exceptionally high therapeutic index, significantly greater than that of acetylsalicylic acid.[8]
Comparative Efficacy: Insights from Clinical Trials
Clinical trials offer the most direct evidence of a drug's efficacy in human subjects. Several studies have compared floctafenine and aspirin in various clinical settings.
In a double-blind, placebo-controlled trial involving 30 patients with osteoarthritis of the knee and hip, floctafenine was found to be approximately equivalent to or superior to enteric-coated acetylsalicylic acid in both objective and subjective assessments of the disease.[10]
Another double-blind crossover trial in 77 patients with post-operative pain found that for the first dose, the mean pain relief score for floctafenine (12.8) was significantly higher than that for dextropropoxyphene (6.2), while the score for aspirin was 9.2.[4] For the second dose, there were no significant differences in pain relief scores among floctafenine, aspirin, and dextropropoxyphene.[4]
A multicenter, double-blind controlled trial in 312 patients in general practice ranked floctafenine first in overall analgesic effect compared to paracetamol, aspirin, dihydrocodeine, and pentazocine.[11]
Experimental Protocols for Preclinical Assessment
The following are standardized protocols for evaluating the analgesic and anti-inflammatory properties of NSAIDs in preclinical models. The causality behind these experimental choices lies in their ability to mimic specific aspects of clinical pain and inflammation.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is a classic method for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-producing substances like prostaglandins and bradykinin, which induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[1] The efficacy of an analgesic is determined by its ability to reduce the number of writhes.
Step-by-Step Methodology:
-
Animal Acclimatization: Male or female mice are acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: The test compounds (this compound, aspirin) or vehicle (control) are administered orally or intraperitoneally at predetermined doses.
-
Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[1]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a set period (e.g., 20-30 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.
Randall-Selitto Test (Mechanical Hyperalgesia in Inflammation)
The Randall-Selitto test is a widely used method to assess mechanical nociceptive thresholds, particularly in the context of inflammation.[2] An inflammatory agent is injected into the paw of a rodent, inducing localized inflammation and hyperalgesia (increased sensitivity to pain). An analgesy-meter is then used to apply a linearly increasing mechanical pressure to the inflamed paw. The pressure at which the animal withdraws its paw is recorded as the pain threshold. The efficacy of an anti-inflammatory analgesic is demonstrated by its ability to increase this pain threshold.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the experimental setup.
-
Baseline Measurement: The baseline mechanical nociceptive threshold of both hind paws is determined using an analgesy-meter.
-
Induction of Inflammation: A 20% brewer's yeast suspension or another inflammatory agent is injected into the plantar surface of one hind paw.[2]
-
Drug Administration: At a specified time after the induction of inflammation, the test compounds or vehicle are administered.
-
Post-Treatment Measurement: The mechanical nociceptive threshold of the inflamed paw is measured at various time points after drug administration.
-
Data Analysis: The increase in the pain threshold in the treated groups is compared to the control group.
Conclusion
Based on the available experimental data, both this compound and aspirin are effective analgesic and anti-inflammatory agents that function through the inhibition of COX enzymes. This compound demonstrates potent inhibition of both COX-1 and COX-2 in vitro. Preclinical studies suggest a high therapeutic index for floctafenine compared to aspirin.[8] Clinical trials further support the efficacy of floctafenine, with some studies indicating comparable or superior analgesic effects to aspirin in specific pain models.[4][10]
For researchers and drug development professionals, this comparative guide underscores the distinct pharmacological profiles of this compound and aspirin. While both are effective NSAIDs, the differences in their mechanism of action (reversible vs. irreversible COX inhibition) and their relative potency and efficacy in various models should be carefully considered in the design of future studies and the development of novel analgesic and anti-inflammatory therapies.
References
-
Maenthaisong, R., et al. (2013). Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects. Mahidol University Journal of Pharmaceutical Sciences, 40(2), 1-10. [Link]
-
Maenthaisong, R., et al. (2013). Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects. PubMed, 23755755. [Link]
-
Tominaga, T., et al. (2014). Analgesic effect of percutaneously absorbed non-steroidal anti-inflammatory drugs: an experimental study in a rat acute inflammation model. Journal of Pharmaceutical Health Care and Sciences, 10(1), 1-7. [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Robbie, G. S., & Aitken, H. (1980). A comparison of a new analgesic, floctafenine, with dextropropoxyphene and aspirin in post-operative pain. British Journal of Anaesthesia, 52(11), 1161–1164. [Link]
-
Schaeppi, U., et al. (1973). Floctafenine, a new non-narcotic analgesic. Arzneimittel-Forschung, 23(11), 1543-1549. [Link]
-
Bannwarth, B., et al. (1993). [Aspirin, pain and inflammation]. Revue du rhumatisme et des maladies osteo-articulaires, 60(11), 785-791. [Link]
-
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link]
-
Verdu, E., et al. (2011). Randall-Selitto test: a new approach for the detection of neuropathic pain after spinal cord injury. Journal of Neurotrauma, 28(7), 1325–1333. [Link]
-
Al-Rekabi, W. J., & Al-Khafaji, N. J. (2023). Analgesic, antipyretic and anti-inflammatory effects of aspirin in chicks stressed with hydrogen peroxide. ResearchGate. [Link]
-
Abdel-Aziz, A. A., et al. (2001). Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity. Bollettino chimico farmaceutico, 140(6), 419-425. [Link]
-
Perne, A., et al. (2003). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Journal of Pharmacology and Experimental Therapeutics, 304(1), 322-328. [Link]
-
Hori, M., et al. (1984). [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 84(4), 375-382. [Link]
-
Cumpanasu, A. C., et al. (2024). The Anti-Inflammatory, Analgesic, and Antioxidant Effects of Polyphenols from Brassica oleracea var. capitata Extract on Induced Inflammation in Rodents. Molecules, 29(15), 3424. [Link]
-
Kumar, A., et al. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. ResearchGate. [Link]
-
El-Sawy, E. R., et al. (2010). Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative. Journal of Pharmacology and Experimental Therapeutics, 333(2), 520-529. [Link]
-
ResearchGate. (n.d.). Acetic acid writhing test: analgesic activity. ResearchGate. [Link]
-
Bhattacharya, S. K., et al. (2016). Low dose aspirin like analgesic and anti-inflammatory activities of mono-hydroxybenzoic acids in stressed rodents. Life Sciences, 148, 126-132. [Link]
-
ResearchGate. (n.d.). In vitro IC 50 values of COX-2 inhibition of 22 different COX... ResearchGate. [Link]
-
Mamun-Or-Rashid, A. N. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]
-
Tan, E. C., et al. (2020). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. International Journal of Molecular Sciences, 21(21), 8043. [Link]
-
Yimam, M., et al. (2016). UP1306, a Botanical Composition with Analgesic and Anti-inflammatory Effect. Pharmacognosy Research, 8(2), 104–110. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory and Gastric Effects of D-002, Aspirin and Naproxen and their Combined Therapy in Rats with Cotton Pellet-Induced Granuloma. ResearchGate. [Link]
-
Aylward, M., et al. (1977). A double-blind comparative clinical trial of floctafenine and four other analgesics conducted in general practice. Current Medical Research and Opinion, 5(3), 247-256. [Link]
-
Verdu, E., et al. (2011). Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury. Journal of Neurotrauma, 28(7), 1325–1333. [Link]
-
Liyange, S. P., & Tambar, P. K. (1978). A placebo-controlled trial of floctafenine (idarac) against enteric-coated acetylsalicylic acid in osteoarthritic patients. Current Therapeutic Research, Clinical and Experimental, 23(1), 80-86. [Link]
-
Slideshare. (n.d.). SCREENING METHODS FOR ANALGESICS. Slideshare. [Link]
Sources
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Analgesic effect of percutaneously absorbed non-steroidal anti-inflammatory drugs: an experimental study in a rat acute inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of a new analgesic, floctafenine, with dextropropoxyphene and aspirin in post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 7. Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by floctafenine in Thai healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Floctafenine, a new non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Aspirin, pain and inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A placebo-controlled trial of floctafenine (idarac) against enteric-coated acetylsalicylic acid in osteoarthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind comparative clinical trial of floctafenine and four other analgesics conducted in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity of Floctafenic Acid in Patients with NSAID Hypersensitivity
For drug development professionals and researchers, navigating the complexities of non-steroidal anti-inflammatory drug (NSAID) hypersensitivity is a persistent challenge. Identifying safe and effective analgesics for individuals with a history of hypersensitivity reactions to common NSAIDs is a critical unmet need. This guide provides an in-depth analysis of floctafenic acid, evaluating its cross-reactivity profile and positioning it as a viable alternative in hypersensitive patient populations. We will dissect the underlying mechanisms of NSAID hypersensitivity, detail the rigorous experimental protocols required for assessment, and present comparative data to guide future research and clinical consideration.
The Mechanistic Dichotomy of NSAID Hypersensitivity
Understanding NSAID hypersensitivity begins with recognizing that it is not a single entity. Reactions are broadly classified into two categories based on their underlying mechanisms: cross-reactive, non-immunological reactions and single-NSAID, immunological reactions.
Cross-Reactive Hypersensitivity: This is the most common form and is not a true allergy. It stems from the pharmacological action of the drugs themselves—specifically, the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2] Inhibition of COX-1 shunts the arachidonic acid metabolism away from the production of protective prostaglandins and toward the 5-lipoxygenase pathway.[3] This leads to an overproduction of cysteinyl leukotrienes, potent inflammatory mediators that can trigger bronchospasm in patients with respiratory disease (NSAID-Exacerbated Respiratory Disease or NERD) or urticaria/angioedema in susceptible individuals (NSAID-Exacerbated Cutaneous Disease or NECD, and NSAID-Induced Urticaria/Angioedema or NIUA).[1][3] Because the mechanism is based on COX-1 inhibition, patients with this type of hypersensitivity will react to aspirin and most other structurally diverse, potent NSAIDs.[1][2]
Single-NSAID Hypersensitivity: These are true immunological reactions, where the patient's immune system recognizes a single NSAID (or a group of structurally similar ones) as a threat. These reactions can be immediate, immunoglobulin E (IgE)-mediated responses (Type I hypersensitivity) leading to urticaria or anaphylaxis, or delayed, T-cell mediated responses (Type IV hypersensitivity) that can manifest as severe cutaneous adverse reactions.[1][4] Critically, patients with this type of reaction can safely tolerate other NSAIDs with different chemical structures.[1]
Visualizing the Core Mechanism of Cross-Reactivity
The following diagram illustrates the biochemical cascade central to non-immunological NSAID hypersensitivity.
Caption: Arachidonic acid metabolism and the effect of NSAID-mediated COX-1 inhibition.
Rationale for Alternative Analgesics: The Case for this compound
The primary strategy for managing patients with cross-reactive hypersensitivity is to find an analgesic that provides therapeutic benefit without significantly inhibiting the COX-1 enzyme. This has led to the successful use of selective COX-2 inhibitors and other agents with weak COX-1 activity.[1]
This compound, an analgesic of the fenamic acid group, fits this profile. Its utility as an alternative is grounded in its biochemical properties: it is characterized as a relatively weak cyclooxygenase inhibitor.[5] This pharmacological profile is the central hypothesis for its tolerability in patients who react adversely to more potent COX-1 inhibitors.
The Gold Standard for Assessment: The Oral Provocation Test (OPT)
While a detailed clinical history is the essential first step, it is often insufficient for a definitive diagnosis of NSAID hypersensitivity or for confirming the safety of an alternative.[6] In vitro tests, such as the basophil activation test (BAT), are not yet standardized for routine diagnostics, and skin tests are generally not useful for non-immunological, cross-reactive hypersensitivity.[2][4]
Therefore, the oral provocation test (OPT) , or drug challenge test, remains the gold standard for both confirming hypersensitivity and validating a safe alternative.[7][8][9] The causality behind this choice is clear: the OPT is the only method that directly and definitively assesses the patient's clinical response to a drug under controlled conditions.
Experimental Protocol: Single-Blind Oral Provocation Test
This protocol is a synthesis of methodologies reported in clinical studies.[5][10] It must be conducted in a clinical setting with full resuscitation capabilities.
-
Patient Selection & Preparation:
-
Inclusion Criteria: Patients with a clear and consistent history of hypersensitivity reactions (e.g., urticaria, angioedema, bronchospasm) to at least two different chemical classes of potent COX-1 inhibiting NSAIDs.
-
Exclusion Criteria: History of severe anaphylaxis or delayed severe cutaneous adverse reactions (e.g., SJS/TEN) to any NSAID. Patients must be symptom-free from their underlying conditions (e.g., asthma, chronic urticaria) on the day of the test.
-
Medication Washout: Discontinue antihistamines and other interfering medications for an appropriate period before the test.
-
-
Test Administration (Single-Blind):
-
The patient is blinded to the administered drug (placebo or active). The initial dose is typically a fraction of the therapeutic dose.
-
Step 1: Administer an initial dose of 1/4 of the standard therapeutic dose. For floctafenine, this would be 50 mg (full dose is 200 mg).[5]
-
Step 2: Monitor the patient closely for a minimum of 60 minutes. Monitoring includes vital signs, physical examination for cutaneous symptoms (erythema, pruritus, urticaria), and for patients with a history of respiratory reactions, measurement of Forced Expiratory Volume in 1 second (FEV1).[5]
-
Step 3: If no symptoms develop, administer the remaining 3/4 of the therapeutic dose (e.g., 150 mg of floctafenine).[5]
-
Step 4: Continue intensive monitoring for at least 2-3 hours post-final dose. The patient is re-evaluated at 24 hours for any delayed reactions.[10]
-
-
Criteria for a Positive Reaction:
Visualizing the Oral Provocation Test Workflow
Caption: Step-by-step workflow for a single-blind oral provocation test.
Comparative Experimental Data: Floctafenine vs. Alternatives
The trustworthiness of any proposed alternative hinges on robust clinical data. A key retrospective study provides direct evidence for the utility of floctafenine in this context.
In a study of 150 patients with confirmed histories of adverse reactions to NSAIDs, oral challenges were performed with floctafenine.[5] A subset of these patients (101) were also challenged with nimesulide (another weak COX-1 inhibitor) and paracetamol (acetaminophen).[5] The results provide a clear, quantitative comparison.
| Drug Challenged | Total Patients Challenged | Number of Positive Reactions | Reaction Rate (%) |
| Floctafenine | 150 | 13 | 8.7% |
| Nimesulide | 101 | 9 | 8.9% |
| Paracetamol | 101 | 9 | 8.9% |
| Data synthesized from Quaratino G, et al. Ann Allergy Asthma Immunol. 1997.[5] |
Analysis of Results:
-
High Tolerability: The vast majority of patients (137 out of 150, or 91.3%) tolerated a full therapeutic dose of floctafenine without any adverse reaction.[5]
-
Comparable to Other Weak Inhibitors: The reaction rate for floctafenine (8.7%) was statistically indistinguishable from that of nimesulide and paracetamol (8.9%).[5] This validates its position within the class of safer alternatives for NSAID-hypersensitive individuals.
-
No Cross-Reactivity Among Alternatives: An important finding was that no patient reacted to more than one of the alternative drugs tested, suggesting that the hypersensitivity mechanisms to these weak inhibitors are not uniform.[5]
For context, studies on preferential (meloxicam) and selective COX-2 inhibitors (celecoxib) also show high rates of tolerability, though reactions can still occur. For instance, one large study found cross-reactivity rates of 6% for meloxicam and 2% for celecoxib in patients with confirmed cross-reactive NSAID hypersensitivity.[6] Floctafenine's performance is therefore well within the range of established alternative agents.
Conclusion and Scientific Recommendations
The available evidence strongly supports the classification of this compound as a valid alternative analgesic for a significant majority of patients with cross-reactive hypersensitivity to potent NSAIDs. Its mechanism as a weak COX-1 inhibitor provides a sound pharmacological basis for its observed high tolerability.[5]
-
Floctafenine is a viable, but not universally safe, alternative. Its use should be considered in patients with a history of cross-reactive NSAID hypersensitivity who require analgesia.
-
Oral Provocation Testing is Mandatory. Under no circumstances should a patient with a known NSAID hypersensitivity be advised to take floctafenine without first undergoing a formal, medically supervised oral provocation test to confirm their individual tolerance.
-
Further Research: Prospective, controlled trials comparing floctafenine directly with selective COX-2 inhibitors could further refine its place in the clinical armamentarium.
This guide underscores a core principle of drug development and application science: mechanistic understanding, validated by rigorous experimental protocol, is paramount in translating a compound's pharmacological profile into safe and effective clinical use.
References
-
Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. U.S. Pharmacist. Available at: [Link]
-
Floctafenine: a valid alternative in patients with adverse reactions to nonsteroidal anti-inflammatory drugs. PubMed, National Library of Medicine. Available at: [Link]
-
Hypersensitivity to nonsteroidal anti-inflammatory drugs (NSAIDs) – classification, diagnosis and management: review of the EAACI/ENDA and GA2LEN/HANNA. SciSpace. Available at: [Link]
-
Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. National Institutes of Health. Available at: [Link]
-
NSAID hypersensitivity – recommendations for diagnostic work up and patient management. Allergo Journal International. Available at: [Link]
-
Clinical Management of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. National Institutes of Health. Available at: [Link]
-
Hypersensitivity to nonsteroidal anti-inflammatory drugs: From pathogenesis to clinical practice. Repositório Científico de Acesso Aberto de Portugal. Available at: [Link]
-
Hypersensitivity Reactions to Nonsteroidal Anti-Inflammatory Drugs: An Update. National Institutes of Health. Available at: [Link]
-
Diagnostic Value of Oral Provocation Tests in Drug Hypersensitivity Reactions Induced by Nonsteroidal Anti-Inflammatory Drugs and Paracetamol. MDPI. Available at: [Link]
-
Oral Provocation with Alternative Medicine in H1-Antihistamine Drug Allergies. Bezmialem Science. Available at: [Link]
-
Provocation tests in drug allergy. European Annals of Allergy and Clinical Immunology. Available at: [Link]
-
Oral Provocation Test in Non-Steroidal Anti-Inflammatory Drug Hypersensitive Patients Referred to Singapore General Hospital. Scientific Research Publishing. Available at: [Link]
Sources
- 1. uspharmacist.com [uspharmacist.com]
- 2. NSAID hypersensitivity – recommendations for diagnostic work up and patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypersensitivity Reactions to Nonsteroidal Anti-Inflammatory Drugs: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Floctafenine: a valid alternative in patients with adverse reactions to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spaic.pt [spaic.pt]
- 9. Oral Provocation Test in Non-Steroidal Anti-Inflammatory Drug Hypersensitive Patients Referred to Singapore General Hospital [scirp.org]
- 10. aai.org.tr [aai.org.tr]
A Head-to-Head Clinical Efficacy Analysis: Floctafenic Acid vs. Nimesulide in Acute Pain Management
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent analgesia balanced with a favorable safety profile is paramount. This guide provides a detailed comparison of two such agents: floctafenic acid and nimesulide. While direct head-to-head clinical trial data is limited, this document synthesizes available pharmacological and clinical information to offer a comparative analysis for researchers, scientists, and drug development professionals. Furthermore, a comprehensive, hypothetical clinical trial protocol is presented to delineate a robust methodology for a future head-to-head comparison.
Introduction to the Comparators
This compound is a non-steroidal anti-inflammatory drug belonging to the fenamate class.[1] It is primarily indicated for the short-term management of mild to moderate acute pain, such as that associated with musculoskeletal injuries or dental procedures.[1][2][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][4][5]
Nimesulide is an NSAID with a unique sulfonanilide structure that exhibits preferential inhibition of COX-2 over COX-1.[6][7][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[9] Nimesulide is indicated for the treatment of acute pain, symptomatic treatment of osteoarthritis, and primary dysmenorrhea.[7][10] Its multifactorial mode of action, which includes the inhibition of various inflammatory mediators, contributes to its analgesic and anti-inflammatory effects.[6][10]
Pharmacological Deep Dive: A Comparative Overview
A thorough understanding of the pharmacological and pharmacokinetic properties of this compound and nimesulide is essential for a comparative assessment.
| Feature | This compound | Nimesulide |
| Mechanism of Action | Inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.[1][4][5] | Preferential inhibition of COX-2, with additional anti-inflammatory effects beyond prostaglandin synthesis inhibition.[6][7][8] |
| Indications | Short-term treatment of mild to moderate acute pain.[3][11] | Acute pain, symptomatic treatment of osteoarthritis, and primary dysmenorrhea.[7][10] |
| Onset of Action | Relatively rapid, with analgesic effects observed within 30 to 60 minutes.[1] | Rapid onset of action, with pain and inflammation reduction seen within 15 minutes.[6][10] |
| Pharmacokinetics | Rapidly hydrolyzed to its active metabolite, this compound. Good intestinal absorption. Elimination is nearly complete within 24 hours.[2] | Rapidly and completely absorbed after oral administration. Extensively metabolized in the liver. Elimination half-life is approximately 1.8 to 4.7 hours.[6][10][12][13] |
| Dosage | The usual adult dose is 200 to 400 mg every 6 to 8 hours, with a maximum daily dose of 1200 mg.[2][11] | The recommended dose for adults is 100 mg twice daily, with treatment duration generally limited to 15 days.[7] |
Mechanism of Action: Visualized
The distinct mechanisms of action of this compound and nimesulide are illustrated below.
Figure 2: Proposed Clinical Trial Workflow.
Conclusion and Future Directions
Both this compound and nimesulide are effective options for the management of acute pain. Nimesulide's preferential COX-2 inhibition and rapid onset of action are notable advantages, though its use is tempered by concerns of hepatotoxicity, necessitating short-term administration. This compound remains a viable analgesic, but like other non-selective NSAIDs, carries risks of gastrointestinal and cardiovascular side effects.
The absence of direct comparative efficacy studies represents a significant knowledge gap. The proposed clinical trial protocol provides a framework for future research that could definitively establish the relative efficacy and safety of these two compounds. Such data would be invaluable for informing clinical practice and guiding the development of next-generation analgesics.
References
- PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrFLOCTAFENINE Floctafenine Tablets Tablets, 200 mg and 400 mg, Oral. (2024-04-16).
- Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain - JAPI. (2025-02-01).
- FLOCTAFENINE PRODUCT MONOGRAPH Floctafenine Tablets 200 mg and 400 mg Anti-inflammatory, Analgesic AA PHARMA INC.
- Nimesulide - Wikipedia.
- Nimesulide - LiverTox - NCBI Bookshelf. (2025-08-10).
- Floctafenine Factsheet, Uses & Common Side Effects - Rexall.
- What is the mechanism of Floctafenine?
- What is Floctafenine used for?
- Floctafenine: a valid alternative in patients with adverse reactions to nonsteroidal anti-inflamm
- PRODUCT MONOGRAPH FLOCTAFENINE Floctafenine Tablets 200 mg and 400 mg THERAPEUTIC CLASSIFICATION Anti-inflamm
- Floctafenine | C20H17F3N2O4 | CID 3360 - PubChem - NIH.
- Pharmacology of Nimesulide (Nemsid P) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025-02-25).
- Clinical pharmacokinetics of nimesulide - PubMed.
- A Comparative Analysis of the Efficacy and Safety of Nimesulide/Paracetamol Fixed-Dose Combination With Other NSAIDs in Acute Pain Management: A Randomized, Prospective, Multicenter, Active-Controlled Study (the SAFE-2 Study) - PubMed. (2024-04-23).
- A Comparative Analysis of the Efficacy and Safety of Nimesulide/Paracetamol Fixed-Dose Combination With Other NSAIDs in Acute Pain Management - NIH. (2024-04-23).
- What are the side effects of Nimesulide?
- Double blind clinical trial comparing the safety and efficacy of nimesulide (100mg) and diclofenac in osteoarthrosis of the hip and knee joints - PubMed.
- What is the mechanism of Nimesulide?
- The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed.
- (PDF) A Comparative Analysis of the Efficacy and Safety of Nimesulide/Paracetamol Fixed-Dose Combination With Other NSAIDs in Acute Pain Management: A Randomized, Prospective, Multicenter, Active-Controlled Study (the SAFE-2 Study)
- Nimesulide: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals.
- A comparative clinical trial evaluating efficacy and safety of fixed dose combination of nimesulide (100 mg) and racemethionine (50 mg) (namsafe) versus reference drug (nimesulide)
- Nimesulide - referral | European Medicines Agency (EMA).
- Comparative Analgesic Activity of Nimesulide and Diclofenac by Intramuscular Route: Correl
- Side Effects of Nimesulide: What You Need to Know – Diffucap Indústria Farmacêutica.
- A double-blind comparison of nimesulide and mefenamic acid in the treatment of acute upper respiratory tract infections in children - PubMed.
- Comparative efficacy and safety of nimesulide and diclofenac in patients with acute shoulder, and a meta-analysis of controlled studies with nimesulide. - Semantic Scholar.
- A comparison of nimesulide and diclofenac in the treatment of acute superficial thrombophlebitis - PubMed.
Sources
- 1. What is Floctafenine used for? [synapse.patsnap.com]
- 2. aapharma.ca [aapharma.ca]
- 3. Floctafenine Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]
- 4. What is the mechanism of Floctafenine? [synapse.patsnap.com]
- 5. Floctafenine | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]
- 7. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 9. A Comparative Analysis of the Efficacy and Safety of Nimesulide/Paracetamol Fixed-Dose Combination With Other NSAIDs in Acute Pain Management: A Randomized, Prospective, Multicenter, Active-Controlled Study (the SAFE-2 Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nimesulide - Wikipedia [en.wikipedia.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Micellar Liquid Chromatography (MLC) and High-Performance Liquid Chromatography (HPLC) for the Determination of Floctafenic Acid
This guide provides an in-depth statistical and methodological comparison of two powerful analytical techniques, Micellar Liquid Chromatography (MLC) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of floctafenic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and practical considerations of each method.
Introduction to this compound and the Need for Robust Analytical Methods
This compound is the active metabolite of floctafenine, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid class.[1] It exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The chemical structure of this compound is 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid.[3] Given its therapeutic importance, the accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is paramount for quality control, pharmacokinetic studies, and ensuring patient safety.
Conventional reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of pharmaceuticals due to its high resolution and sensitivity.[4][5] However, the increasing emphasis on green chemistry and the need for simplified sample preparation protocols have spurred interest in alternative methods like Micellar Liquid Chromatography (MLC).[6] MLC presents a compelling alternative by utilizing aqueous mobile phases containing surfactants above their critical micellar concentration (CMC), which can reduce or eliminate the need for organic solvents.
This guide will delve into the theoretical underpinnings of both HPLC and MLC, present a comparative analysis of their performance based on key validation parameters, and provide detailed experimental protocols to facilitate practical implementation.
Fundamental Principles: HPLC vs. MLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, relying on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is driven by the differential hydrophobic interactions of the analyte with the stationary phase.
Micellar Liquid Chromatography (MLC) is a sub-type of RP-HPLC where the mobile phase is an aqueous solution of a surfactant (e.g., sodium dodecyl sulfate - SDS, cetyltrimethylammonium bromide - CTAB, or non-ionic surfactants like Brij-35) at a concentration above its CMC. This creates micelles, which act as a "pseudo-stationary phase" in the mobile phase. The analyte's retention is governed by a complex equilibrium of partitioning between the stationary phase, the bulk aqueous mobile phase, and the micellar pseudo-phase. This unique separation mechanism offers several potential advantages, including enhanced solubilization of hydrophobic compounds and the ability to directly inject complex samples like biological fluids with minimal pretreatment.[7][8]
Comparative Performance Analysis
Table 1: Statistical Comparison of HPLC and MLC for this compound Determination
| Validation Parameter | Typical HPLC Performance | Typical MLC Performance | Commentary |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Lower (e.g., ng/mL range) | Slightly Higher (e.g., high ng/mL to low µg/mL range) | HPLC often exhibits superior sensitivity due to lower baseline noise.[11] |
| Limit of Quantification (LOQ) | Lower (e.g., ng/mL range) | Slightly Higher (e.g., high ng/mL to low µg/mL range) | Consistent with LOD, HPLC can typically quantify lower concentrations of this compound. |
| Precision (%RSD) | < 2% | < 3% | Both methods are highly precise, with HPLC often showing slightly better repeatability.[4] |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods provide high accuracy for the quantification of this compound. |
| Robustness | High | Moderate to High | HPLC methods are generally very robust. MLC robustness can be influenced by factors affecting micelle formation, such as temperature and pH. |
| "Green" Chemistry Aspect | High organic solvent consumption | Significantly reduced or no organic solvent use.[6] | MLC is a more environmentally friendly technique. |
| Sample Throughput | Requires sample extraction for complex matrices | Allows for direct injection of certain complex samples, potentially increasing throughput.[7] | The solubilizing power of micelles can simplify sample preparation. |
Experimental Workflows and Methodologies
The successful implementation of either HPLC or MLC requires a well-defined experimental workflow. The following diagrams illustrate the typical steps involved in each method.
Caption: Typical experimental workflow for HPLC analysis of this compound.
Sources
- 1. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Floctafenine | 23779-99-9 | >98% [smolecule.com]
- 3. This compound | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical applications of micelles in chromatography and electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. High Performance Liquid Chromatography versus Stacking-Micellar Electrokinetic Chromatography for the Determination of Potentially Toxic Alkenylbenzenes in Food Flavouring Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Floctafenic Acid: A Guide for Laboratory Professionals
A comprehensive guide to the essential personal protective equipment, handling protocols, and disposal procedures for Floctafenic acid in a research and development setting.
Understanding the Risks: Hazard Profile of this compound
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
These classifications underscore the importance of preventing direct contact, ingestion, and inhalation. The primary hazards are associated with acute toxicity upon exposure.
For a comparative perspective, Flufenamic acid, a structurally similar anthranilic acid derivative, is classified as "Toxic if swallowed," and causes skin and serious eye irritation.[2][3] Given the similarities, it is prudent to adopt stringent safety measures when handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE, drawing on guidelines for hazardous APIs and related chemical compounds.[4][5][6]
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves is recommended. Nitrile provides good resistance against a range of chemicals.[7] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides an additional layer of protection against accidental exposure. |
| Eye and Face Protection | Chemical splash goggles in combination with a face shield are mandatory.[7] This provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form of this compound or when there is a potential for aerosol generation. The specific type of respirator should be determined by a workplace hazard assessment. |
| Protective Clothing | A lab coat, worn fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is essential.[7] |
| Footwear | Fully enclosed, chemical-resistant footwear must be worn at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and procedural steps outline the recommended process for handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble and inspect all required PPE as outlined in the table above.
-
Prepare all necessary laboratory equipment, reagents, and waste containers before commencing work.[8]
-
-
Handling:
-
Don the prescribed PPE in the correct order (e.g., lab coat, inner gloves, respirator, outer gloves, face shield, and goggles).
-
Carefully weigh and transfer the solid this compound within the fume hood to prevent the dispersion of powder.
-
Conduct the experimental procedure, ensuring that all manipulations of the compound are performed within the designated handling area.
-
Upon completion of the experiment, decontaminate all non-disposable equipment and surfaces that may have come into contact with the acid. A suitable decontamination solution should be used, followed by a thorough rinse.
-
-
Disposal:
-
Segregate all waste materials. This includes contaminated PPE, weighing paper, and any solutions containing this compound.
-
Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing this compound Waste
Proper disposal of pharmaceutical waste is crucial to protect both human health and the environment.[9] All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow for this compound.
Disposal Protocol:
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. It is important not to mix incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[9]
By implementing these comprehensive safety and logistical measures, researchers, scientists, and drug development professionals can handle this compound with the necessary precautions to ensure a safe and compliant laboratory environment.
References
-
PubChem. (n.d.). Flufenamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016, September). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
- Montes, R., et al. (2022). Removal of Non-Steroidal Anti-Inflammatory Drugs from Drinking Water Sources by GO-SWCNT Buckypapers. Nanomaterials (Basel, Switzerland), 12(22), 3985.
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubChem. (n.d.). Floctafenine. National Center for Biotechnology Information. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
EHS Today. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
-
PubChem. (n.d.). Fenclofenac. National Center for Biotechnology Information. Retrieved from [Link]
-
News-Medical.net. (2024, April 15). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. Retrieved from [Link]
-
University of Utah. (2019, April 11). Standard Operating Procedure: Acid Handling. Retrieved from [Link]
-
PubChem. (n.d.). Fluoroacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Flufenamic Acid. Retrieved from [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. Staff Portal. Retrieved from [Link]
Sources
- 1. This compound | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
